molecular formula C8H7N3S B3382667 2-Aminoquinoxaline-3-thiol CAS No. 34972-19-5

2-Aminoquinoxaline-3-thiol

Cat. No.: B3382667
CAS No.: 34972-19-5
M. Wt: 177.23 g/mol
InChI Key: BKMAKIRBBBDROA-UHFFFAOYSA-N
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Description

2-Aminoquinoxaline-3-thiol (CAS 34972-19-5) is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C8H7N3S and a molecular weight of 177.226 g/mol, serves as a critical precursor for constructing complex nitrogen-sulfur heterocyclic systems . Its primary research value lies in its application as a key synthon for the synthesis of novel fused heterocyclic compounds with potential biological activities. Recent advances demonstrate that quinoxaline derivatives, in general, have shown a wide range of therapeutic impacts, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities, as well as potential in managing Alzheimer's disease . A specific application of this compound is its use in a novel synthesis of 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxaline derivatives via a condensation reaction, which proceeds through an S/N-type Smiles rearrangement . The resulting compounds have been evaluated for their antibacterial properties, highlighting the role of this reagent in the development of new pharmacologically active agents . Researchers value this compound for its ability to incorporate both amino and thiol functional groups into complex molecular architectures, facilitating the exploration of new chemical space in drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-quinoxaline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMAKIRBBBDROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470368
Record name AG-F-20170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34972-19-5
Record name AG-F-20170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinoxaline Scaffold and the Significance of 2-Aminoquinoxaline-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Aminoquinoxaline-3-thiol

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] The therapeutic potential of these compounds has spurred extensive research into their synthesis and structure-activity relationships.[4] Within this important class, this compound is a molecule of significant interest due to the unique reactivity conferred by its vicinal amino and thiol functional groups. These groups can serve as key pharmacophores, hydrogen bond donors/acceptors, and metal-chelating sites, making the molecule a versatile building block for drug design.

A thorough understanding of the chemical properties and stability of this compound is paramount for its successful application in drug development. Issues such as tautomeric equilibrium, pH sensitivity, and oxidative degradation can profoundly impact its biological activity, formulation, and shelf-life. This guide provides a detailed examination of these core attributes, offering field-proven insights and experimental frameworks to empower researchers in their work with this promising heterocyclic compound.

Molecular Structure and Synthesis

The foundational structure of this compound features a quinoxaline core substituted with an amino (-NH₂) group at the C2 position and a thiol (-SH) group at the C3 position. The synthesis of such derivatives often involves a multi-step process starting from readily available precursors like o-phenylenediamine or substituted 2,3-dichloroquinoxaline.

A common synthetic strategy involves the cyclocondensation of an aromatic diamine with an α-dicarbonyl compound, which is a widely used method for creating the quinoxaline core.[5] For this specific molecule, a plausible route begins with the reaction of 2,3-dichloroquinoxaline with an amine source, followed by nucleophilic substitution of the remaining chlorine with a sulfur nucleophile like sodium hydrogen sulfide (NaSH).[1]

Synthesis cluster_reagents A 2,3-Dichloroquinoxaline B 2-Amino-3-chloroquinoxaline A->B Nucleophilic Substitution C This compound B->C Thiolation reagent1 Ammonia (NH3) or Primary Amine reagent2 Sodium Hydrosulfide (NaSH) in Ethanol, Reflux

Caption: Thiol-Thione tautomeric equilibrium.

Causality and Implications:

  • In Neutral and Acidic Media: The thione form is generally more stable and predominates. This is a common observation in similar heterocyclic systems. [6]The stability arises from the formation of a more stable amide-like system within the ring.

  • In Alkaline Media: Deprotonation of the thiol or the ring nitrogen shifts the equilibrium towards the thiolate anion, which is the conjugate base of the thiol form. [6]This change is critical as the thiolate is a much stronger nucleophile than the neutral thiol, significantly altering the compound's reactivity profile.

  • Drug Development Relevance: The dominant tautomer under physiological conditions (pH ~7.4) will dictate how the molecule interacts with its biological target. Characterizing this equilibrium is therefore not merely an academic exercise but a prerequisite for rational drug design.

Spectroscopic Profile for Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound and for studying its tautomeric equilibrium.

Technique Expected Observations Rationale and Insights
¹H NMR Aromatic protons (7-8.5 ppm), broad NH₂ signal, and a potentially exchangeable SH proton signal.The chemical shift of the SH proton is variable and depends on concentration, solvent, and temperature. The NH₂ signal will also be broad. The aromatic region will show complex splitting patterns characteristic of the substituted quinoxaline ring.
¹³C NMR Aromatic carbons (110-150 ppm), C-S carbon (~120-140 ppm), C-NH₂ carbon (~150-160 ppm).In the thione tautomer, the C=S carbon would appear much further downfield (~170-190 ppm). Comparing spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can provide evidence of the tautomeric equilibrium.
FT-IR N-H stretch (~3300-3500 cm⁻¹), S-H stretch (weak, ~2550-2600 cm⁻¹), C=N and C=C stretches (~1500-1650 cm⁻¹).The presence of a weak S-H band confirms the thiol form. The thione tautomer would exhibit a strong C=S stretch (~1050-1250 cm⁻¹) and a prominent N-H stretch associated with the ring thioamide.
UV-Vis Multiple absorption bands in the UV region.The absorption maxima are sensitive to the tautomeric form and pH. Shifting the pH to be more alkaline would likely cause a bathochromic (red) shift as the equilibrium moves to the thiolate form, which has a more extended conjugation. [6]

Chemical Reactivity: A Tale of Two Nucleophiles

The reactivity of this compound is dominated by its two nucleophilic centers: the soft nucleophile (thiol/thiolate) and the hard nucleophile (amino group).

  • Reactions at the Thiol Group:

    • Acidity and Thiolate Formation: The thiol proton is acidic and can be readily removed by a base to form a highly nucleophilic thiolate anion.

    • Alkylation: The thiolate is an excellent nucleophile for S-alkylation reactions with alkyl halides or other electrophiles, forming stable thioether derivatives. [1]This is a common strategy for modifying the molecule.

    • Oxidation (Instability Driver): The thiol group is highly susceptible to oxidation. Mild oxidizing agents or even atmospheric oxygen can lead to the formation of a disulfide dimer. This is a primary degradation pathway and a critical stability concern. [7]

Oxidation Monomer1 This compound Dimer Disulfide Dimer Monomer1->Dimer Oxidative Coupling Monomer2 This compound Monomer2->Dimer Oxidative Coupling Oxidant [O] (e.g., Air, H₂O₂)

Caption: Oxidative dimerization of this compound.

  • Reactions at the Amino Group:

    • Basicity: The amino group can be protonated in acidic conditions.

    • Acylation/Alkylation: As a nucleophile, it can react with acylating or alkylating agents, although it is generally less nucleophilic than the thiolate anion. [8]Reaction conditions can be tuned to favor N-acylation over S-acylation or vice-versa.

Stability Profile: A Guide for Formulation and Handling

The stability of this compound is a critical parameter for its use in research and development. Forced degradation studies are essential to identify potential degradation products and establish stable storage and formulation conditions.

Condition Stability Concern Mechanism and Consequence
Acidic pH Potential for Hydrolysis/Degradation. While the quinoxaline core is relatively stable, extreme acidic conditions might lead to degradation. A related nitrosated quinoxaline derivative showed significant instability as pH decreased. [9]Hydrolysis of the amino group to a quinoxalinone is also a known reaction for some derivatives under strong acid and heat. [10]
Alkaline pH Increased Susceptibility to Oxidation. In alkaline solutions, the compound exists predominantly as the thiolate anion. Thiolates are much more rapidly oxidized to disulfides than their corresponding thiols. This makes the compound highly unstable in basic, aerobic solutions.
Oxidative Stress High Sensitivity. Exposure to air, peroxide, or other oxidizing agents will readily convert the thiol to its disulfide dimer. This is the most significant and likely degradation pathway under ambient conditions. The antioxidant properties of some quinoxalines suggest they can act as radical scavengers. [11]
Light Exposure Potential for Photodegradation. Aromatic nitrogen-containing systems like quinoxalines can absorb UV light, leading to photochemical reactions. Studies on related structures show that the nitrogen atoms heavily influence the degradation pathway upon irradiation. [12]Amber vials and storage in the dark are recommended.
Thermal Stress Generally Stable at Room Temperature. As a crystalline solid, the compound should be stable at ambient temperatures. Stability testing should determine its decomposition temperature to define handling limits.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for identifying the degradation pathways of this compound.

Objective: To assess the stability of the compound under stress conditions (acid, base, oxidation, heat, light) and identify major degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 6 hours (base-catalyzed oxidation is often rapid).

    • Oxidation: Mix stock solution with 3% H₂O₂. Incubate at room temperature for 30 minutes, 2 hours, and 6 hours.

    • Thermal Stress: Store the solid compound at 80°C for 24 hours. Also, reflux the stock solution for 6 hours.

    • Photostability: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At each time point, neutralize the acid/base samples.

    • Analyze all samples, alongside an unstressed control, using a stability-indicating HPLC method (e.g., C18 column with a gradient elution).

    • Use a photodiode array (PDA) detector to monitor peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to determine the mass of any degradation products. The expected disulfide dimer should have a mass of 352.44 g/mol .

  • Data Interpretation:

    • Calculate the percentage degradation under each condition.

    • Propose structures for the degradation products based on their mass and knowledge of the compound's reactivity.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL in ACN) Stress Apply Stress Conditions Start->Stress Analysis HPLC-MS Analysis Stress->Analysis Neutralize & Dilute End Identify Degradants & Assess Stability Analysis->End Acid Acidic (0.1M HCl, 60°C) Base Basic (0.1M NaOH, RT) Oxidation Oxidative (3% H₂O₂, RT) Thermal Thermal (80°C) Photo Photolytic (ICH Q1B)

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a molecule with significant potential, stemming from the rich chemistry of its quinoxaline core and its dual amino and thiol functionalities. However, its utility in drug development is intrinsically linked to a nuanced understanding of its chemical behavior. The thiol-thione tautomerism is a central feature that governs its reactivity and interaction with biological systems. Furthermore, the compound's pronounced sensitivity to oxidative degradation, particularly under alkaline conditions, represents its primary stability liability. Researchers must prioritize controlled handling, storage under an inert atmosphere, and protection from light to maintain the compound's integrity. By applying the principles and experimental frameworks outlined in this guide, scientists can effectively harness the potential of this compound while navigating its inherent chemical challenges.

References

  • PrepChem. Synthesis of 2-Aminoquinoxaline. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 224573, 2-Aminoquinoxaline. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Thiols (Mercaptans). Available from: [Link]

  • ResearchGate. Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Available from: [Link]

  • ResearchGate. Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. Available from: [Link]

  • Thompson, D. C., Perera, K., & Kadis, D. A. (1998). Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models. Chemico-biological interactions, 108(1-2), 1-17. Available from: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

  • MDPI. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Available from: [Link]

  • Turesky, R. J., & Vouros, P. (2004). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical research in toxicology, 17(7), 914-923. Available from: [Link]

  • RSC Publishing. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Available from: [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]

  • ChemRxiv. T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. Available from: [Link]

  • ResearchGate. Highlights on the chemistry of 2-Amino-3-cyanoquinoxaline 1, 4-dioxides and their derivatives. Available from: [Link]

  • Thiele, C., & Rehahn, M. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. Chemistry--A European journal, 22(15), 5244-5253. Available from: [Link]

  • Mishanina, T. V., Libiad, M., & Banerjee, R. (2015). The role of thiols in antioxidant systems. The Journal of biological chemistry, 290(35), 21345-21355. Available from: [Link]

  • Al-Ostath, A. I., et al. (2022). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of fungi (Basel, Switzerland), 8(11), 1159. Available from: [Link]

  • National Center for Biotechnology Information. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available from: [Link]

  • ResearchGate. The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1440303, 3-Benzyl-quinoline-2-thiol. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available from: [Link]

  • ResearchGate. Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Available from: [Link]

  • Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical biology & drug design, 77(4), 255-267. Available from: [Link]

  • MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available from: [Link]

  • National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European journal of medicinal chemistry, 275, 116360. Available from: [Link]

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  • Wikipedia. Thiol. Available from: [Link]

Sources

Comprehensive Guide to Thiol-Thione Tautomerism in 2-Aminoquinoxaline-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the physicochemical dynamics of 2-Aminoquinoxaline-3-thiol, specifically focusing on its thiol-thione tautomerism. It is designed for researchers requiring actionable mechanistic insights and validated experimental protocols.[1]

Executive Summary: The Tautomeric Reality

In the context of drug discovery and molecular design, "this compound" is a misnomer that obscures the molecule's true dominant structure. While often drawn as an aromatic thiol (–SH) for nomenclature convenience, experimental and theoretical evidence confirms that this heterocycle exists predominantly as 2-amino-3-thioxo-3,4-dihydroquinoxaline (the thione form) in the solid state and in neutral solution.

Understanding this equilibrium is not merely academic; it dictates the pharmacophore's hydrogen-bonding capability, solubility profile, and binding affinity to biological targets such as kinase domains.

Mechanistic Analysis: The Thiol-Thione Equilibrium

The tautomerism of this compound involves the migration of a proton between the sulfur atom at position 3 and the ring nitrogen at position 4 (N4). This creates a dynamic equilibrium between the Thiol-Amine (Form A) and the Thione-Amine (Form B) . A secondary, less favorable equilibrium involves the exocyclic amino group, leading to Imino forms.

Structural Definitions
  • Form A (Thiol-Amine): Aromatic quinoxaline ring.[1] Thiol (–SH) at C3; Amino (–NH₂) at C2.[1]

  • Form B (Thione-Amine): Quinoid-like ring character.[1] Thione (=S) at C3; Protonated Ring Nitrogen (N4–H); Amino (–NH₂) at C2.[1] (Dominant Species)

  • Form C (Thiol-Imine): Proton transfer from Amino group to Ring N. Imino (=NH) at C2.[1] (High Energy/Unstable) [1]

Thermodynamic Drivers

The preference for the Thione (Form B) is driven by three key factors:

  • Amide-Like Resonance: The thioamide moiety (–NH–C=S) possesses significant resonance stabilization energy, similar to an amide bond.[1] The N4 lone pair donates electron density into the C=S bond, stabilizing the structure.

  • Intramolecular Hydrogen Bonding (IHB): The exocyclic amino group at C2 acts as a hydrogen bond donor.[1] In the Thione form, a stable 6-membered pseudo-ring is formed via an intramolecular H-bond between the amino hydrogen and the thione sulfur (N2–H...S=C3 ). This interaction locks the conformation and significantly lowers the ground state energy.

  • Solvent Effects:

    • Polar Solvents (DMSO, MeOH): Stabilize the Thione form due to its higher dipole moment (zwitterionic character).[1]

    • Non-Polar Solvents (CHCl₃): May allow a minor fraction of the Thiol form to exist, but the Thione remains major due to the strong IHB.

Visualization of the Equilibrium

Tautomerism Thiol Form A: Thiol-Amine (Aromatic, -SH) Thione Form B: Thione-Amine (Dominant, =S, N4-H) Thiol->Thione Proton Transfer (Fast) Imine Form C: Thiol-Imine (Unstable, =NH) Thione->Imine High Energy Barrier

Figure 1: The tautomeric landscape of this compound. Form B (Thione) is the global minimum.

Characterization & Validation Protocols

To experimentally verify the tautomeric state in your specific application, use the following spectroscopic markers.

Spectroscopic Signatures[1][2]
TechniqueParameterThione Form (Dominant)Thiol Form (Minor/Absent)
IR Spectroscopy ν(N-H)Broad band 3100–3400 cm⁻¹ (Ring NH)Sharp bands ~3300/3400 cm⁻¹ (NH₂)
ν(C=S)Strong band 1100–1200 cm⁻¹Absent
ν(S-H)AbsentWeak band ~2500–2600 cm⁻¹
¹H NMR (DMSO-d₆) δ (Ring NH)Singlet, ~12.0–13.5 ppm (Deshielded)Absent
δ (SH)AbsentSinglet, ~3.0–4.0 ppm
¹³C NMR C3 (C=S/C-S)~160–170 ppm (Deshielded)~150–160 ppm
Experimental Protocol: Synthesis & Verification

Objective: Synthesize 2-aminoquinoxaline-3-thione and verify its tautomeric purity.

Reagents:

  • 2,3-Dichloroquinoxaline (Starting Material)[1][2]

  • Ammonia (aq) or Ammonium Acetate[1]

  • Sodium Hydrosulfide (NaSH) or Thiourea[1]

  • Ethanol (Solvent)[1][3][2][4][5][6]

Step-by-Step Methodology:

  • Nucleophilic Substitution 1 (Amination):

    • Dissolve 2,3-dichloroquinoxaline (10 mmol) in Ethanol (20 mL).

    • Add aqueous Ammonia (25%, 5 equiv) dropwise.[1]

    • Reflux for 4 hours.[1] Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Result: Selective formation of 2-amino-3-chloroquinoxaline.[1][2][7] Isolate by filtration.[1]

  • Nucleophilic Substitution 2 (Thionation):

    • Suspend 2-amino-3-chloroquinoxaline (5 mmol) in Ethanol (15 mL).

    • Add Thiourea (1.2 equiv) or NaSH (2 equiv).[1]

    • Reflux for 6–8 hours.[1]

    • Workup: Cool to room temperature.[1] Acidify with 1M HCl to pH 4–5 to protonate the thiolate anion.

    • Crucial Step: The precipitate formed upon acidification is the thione form.

    • Filter, wash with water, and recrystallize from Ethanol/DMF.[1]

  • Validation:

    • Dissolve product in DMSO-d₆.

    • Acquire ¹H NMR.[1][6][8] Look for the diagnostic broad singlet at >12 ppm (Ring NH).[1] Absence of this peak and presence of a signal <4 ppm indicates oxidation to disulfide (impurity) or incorrect pH adjustment.[1]

Biological & Pharmacological Implications

Understanding the thione nature of this molecule is critical for docking studies and QSAR modeling.

  • H-Bond Donor/Acceptor Profile:

    • Thione Form: The Sulfur atom is a weak H-bond acceptor. The N4-H is a strong H-bond donor. The C2-NH₂ is a donor.

    • Thiol Form: The Sulfur (SH) is a donor. N4 is an acceptor.[1]

    • Impact: Docking algorithms treating this as a "Thiol" will miscalculate binding poses.[1] You must dock the Thione tautomer.

  • Metabolic Stability: The thione group is susceptible to oxidative desulfurization (to oxo) or S-methylation in vivo.

Mechanism of Action Pathway (Kinase Inhibition Context)

BioActivity Ligand 2-Aminoquinoxaline-3-thione (Ligand) Interaction H-Bond Network: 1. N4-H (Ligand) -> Glu (Hinge) 2. C=S (Ligand) ... Lys (Catalytic) Ligand->Interaction Docking Target Kinase ATP Pocket (Receptor) Target->Interaction Binding Result Inhibition of Phosphorylation Interaction->Result Effect

Figure 2: Interaction logic for the Thione tautomer within a kinase active site.

References

  • Synthesis of Quinoxaline Dithiols & Thiones

    • Title: Synthesis of 2,3-quinoxalinedithiol.[1][5][6]

    • Source: Royal Society of Chemistry (Comprehensive Organic Chemistry Experiments).[1][6]

    • URL:[Link]

  • Tautomerism in Heterocycles (General Principles)

    • Title: Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview.
    • Source: BenchChem Technical Guides.[1]

  • Thiol-Thione Equilibrium in Nitrogen Heterocycles

    • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.[9]

    • Source: Journal of Chemical and Pharmaceutical Research.[1]

    • URL:[Link]

  • DFT Studies on Thiol-Thione Systems

    • Title: DFT investigation of the amino/imino Proton Transfer Process of 2-amino-2-oxazolin-4-one.
    • Source: ResearchGate (Journal of Theoretical and Computational Chemistry).[1]

    • URL:[Link]

  • Crystal Structure Analogues

    • Title: Crystal structure of 1-ethyl-3-(2-oxo-1,3-dithiol-4-yl)quinoxalin-2(1H)-one.[1]

    • Source: PubMed Central (NIH).[1]

    • URL:[Link]

Sources

molecular weight and physical characteristics of 2-Aminoquinoxaline-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Aminoquinoxaline-3-thiol: Properties, Synthesis, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Quinoxaline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in drug discovery and development. We will delve into its fundamental molecular and physical characteristics, propose a logical synthetic pathway, and explore its potential reactivity and therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecular scaffold.

Core Molecular Profile

This compound possesses a fused bicyclic heteroaromatic quinoxaline core, functionalized with an amino group at the C2 position and a thiol group at the C3 position. This unique arrangement of functional groups imparts a distinct set of chemical and physical properties that are of significant interest in medicinal chemistry.

Molecular Structure and Weight

The chemical structure of this compound is depicted below.

Chemical Formula: C₈H₇N₃S

Molecular Weight: 177.23 g/mol

Tautomerism: A Critical Consideration

A key characteristic of this compound is its existence in tautomeric forms. The thiol (-SH) group can undergo tautomerization to a thione (C=S) form, specifically 3-aminoquinoxaline-2(1H)-thione. This equilibrium is a crucial factor influencing the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets. The predominant tautomer can be influenced by the solvent, pH, and solid-state packing.

Caption: Thiol-thione tautomerism of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physical characteristics of this compound and related compounds.

PropertyValue/DescriptionSource/Rationale
Appearance Likely a yellow to brown crystalline solid.Based on the appearance of similar aromatic thiols and quinoxaline derivatives.
Melting Point Expected to be above 200 °C.High melting points are characteristic of rigid, planar heterocyclic compounds with hydrogen bonding capabilities.
Solubility Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and basic aqueous solutions.The presence of polar amino and thiol/thione groups suggests some aqueous solubility, while the aromatic core favors organic solvents.[3]
pKa The thiol group is expected to be weakly acidic, while the amino group and quinoxaline nitrogens are basic.General chemical principles of functional groups attached to an aromatic system.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for quinoxaline chemistry. A plausible and efficient synthetic route starts from the readily available o-phenylenediamine.

Proposed Synthetic Pathway

The overall synthetic scheme involves the initial formation of the quinoxaline-2,3-dione, followed by chlorination and subsequent nucleophilic substitution to introduce the amino and thiol functionalities.

Synthesis A o-Phenylenediamine C Quinoxaline-2,3(1H,4H)-dione A->C Condensation B Oxalic Acid B->C E 2,3-Dichloroquinoxaline C->E Chlorination D POCl₃ D->E G 2-Amino-3-chloroquinoxaline E->G Amination F Ammonia (or amine source) F->G I This compound G->I Thiolation H Sodium Hydrosulfide (NaSH) H->I

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol
Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in 4N hydrochloric acid.

  • Reagent Addition: Add a solution of oxalic acid in water to the flask.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. The product will precipitate out of the solution.

  • Work-up: Cool the mixture, and collect the precipitate by filtration. Wash the solid with water and then ethanol to remove impurities. Dry the product under vacuum.

Step 2: Synthesis of 2,3-Dichloroquinoxaline
  • Reaction Setup: In a fume hood, suspend the dried Quinoxaline-2,3(1H,4H)-dione in phosphorus oxychloride (POCl₃).

  • Reflux: Carefully heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

Step 3: Synthesis of 2-Amino-3-chloroquinoxaline
  • Reaction Setup: Dissolve 2,3-dichloroquinoxaline in a suitable solvent such as ethanol in a pressure vessel.

  • Amination: Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution.

  • Heating: Seal the vessel and heat at a temperature and for a duration determined by reaction monitoring (e.g., 100-120 °C for several hours).

  • Work-up: Cool the reaction, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of this compound
  • Reaction Setup: Dissolve 2-amino-3-chloroquinoxaline in a solvent like ethanol or DMF.

  • Thiolation: Add a solution of sodium hydrosulfide (NaSH) in water or ethanol to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Acidify the reaction mixture with a weak acid (e.g., acetic acid) to precipitate the thiol. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Reactivity and Potential Applications in Drug Development

The presence of nucleophilic amino and thiol groups, combined with the electrophilic nature of the quinoxaline ring, makes this compound a versatile building block for the synthesis of more complex molecules.

Chemical Reactivity
  • Alkylation and Acylation: The amino and thiol groups can be readily alkylated or acylated to introduce various side chains, which can be used to modulate the compound's physicochemical properties and biological activity.

  • Cyclization Reactions: The adjacent amino and thiol groups can participate in cyclization reactions to form fused thiazolo[4,5-b]quinoxaline ring systems, a scaffold present in many biologically active compounds.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, providing another avenue for derivatization.

Therapeutic Potential

The quinoxaline core is a well-established pharmacophore.[1][2] Derivatives of quinoxaline have demonstrated a wide range of pharmacological activities, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

  • Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1]

  • Antimicrobial and Antifungal Activity: The quinoxaline scaffold is found in several antibiotics, and its derivatives are known to inhibit the growth of various bacteria and fungi.[1]

  • Antiviral Activity: Quinoxaline derivatives have also shown promise as antiviral agents, including activity against HIV.[2]

The unique substitution pattern of this compound offers opportunities for the design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its distinct structural features, including the potential for tautomerism and the presence of reactive functional groups, make it a versatile platform for the synthesis of novel compounds. The established biological importance of the quinoxaline scaffold further underscores the potential of this compound and its derivatives as candidates for future therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224573, 2-Aminoquinoxaline. Retrieved from [Link]

  • Shaikh, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • ResearchGate. (n.d.). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. Retrieved from [Link]

  • Ito, T., et al. (2021). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 6(15), 10386-10395. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1440303, 3-Benzyl-quinoline-2-thiol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

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The Coordination Chemistry of 2-Aminoquinoxaline-3-thiol Derivatives: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The introduction of strategically placed donor atoms transforms this privileged heterocycle into a versatile ligand for coordination chemistry. This technical guide provides an in-depth exploration of ligands derived from 2-aminoquinoxaline-3-thiol, a molecule of significant interest due to its potential for N,S bidentate chelation. We will delve into the synthesis of the pro-ligand, its coordination behavior with various transition metals, detailed protocols for the synthesis of its metal complexes, and a comprehensive overview of the physicochemical techniques required for their characterization. Furthermore, this guide will illuminate the burgeoning applications of these complexes in drug development and catalysis, offering field-proven insights into their structure-activity relationships.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused heterocycle comprising a benzene ring and a pyrazine ring, is a structural motif present in numerous pharmacologically active compounds.[3] Its planar structure allows for intercalation with DNA and interaction with hydrophobic pockets in enzymes and receptors, making it a valuable pharmacophore in drug design.[3] The derivatization of the quinoxaline ring system to include donor atoms like nitrogen, oxygen, and sulfur has paved the way for the development of potent metal-coordinating agents.

The focus of this guide, this compound, is a particularly compelling ligand. It possesses a soft thiol (-SH) group and a hard amino (-NH2) group, positioning it as a versatile chelating agent capable of coordinating with a wide array of metal ions.[4] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to factors such as increased lipophilicity and altered steric and electronic properties upon chelation.[5][6][7] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the rich coordination chemistry and therapeutic potential of this promising class of compounds.

Synthesis of the Pro-Ligand: this compound

The synthesis of this compound is a critical first step. A common and effective method involves the reaction of o-phenylenediamine with a suitable three-carbon precursor. While various synthetic routes exist, a reliable protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide

  • Activated Charcoal

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Condensation Reaction. In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol. To this solution, add ethyl 2-cyano-2-(hydroxyimino)acetate (1 equivalent).

    • Scientist's Note: This initial step forms the quinoxaline ring through a condensation reaction between the diamine and the dicarbonyl-like precursor.[8] Ethanol serves as a suitable solvent for both reactants and facilitates the reaction upon heating.

  • Step 2: Cyclization and Thiolation. Slowly add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Mechanistic Insight: The acidic conditions promote the cyclization to form the quinoxaline ring. The subsequent reaction with a sulfur source, in some variations of this synthesis, or an intramolecular rearrangement under specific conditions, leads to the formation of the thiol group.

  • Step 3: Isolation of the Product. After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Filter the solid and wash it with cold ethanol.

  • Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution. The purified product should be a crystalline solid.

    • Self-Validation: The purity of the synthesized this compound should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR). The expected yield is typically in the range of 70-85%.

Caption: Workflow for the synthesis of this compound.

Ligand Properties and Coordination Behavior

This compound can exist in tautomeric forms: the thione form and the thiol form. This tautomerism is crucial as it influences the coordination mode of the ligand. In the deprotonated thiol form, the ligand typically acts as a bidentate N,S donor, forming stable five-membered chelate rings with metal ions.[9] The amino group and the thiolate sulfur are the primary coordination sites.

The coordination of this compound to a metal center is expected to cause significant changes in its spectroscopic properties. In the FT-IR spectrum, the disappearance of the S-H stretching vibration and a shift in the N-H stretching vibrations are indicative of coordination. New bands corresponding to M-N and M-S bonds may also appear in the far-IR region.[10]

General Protocol for the Synthesis of Metal Complexes

Materials:

  • This compound (ligand)

  • A metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Step 1: Ligand Solution. Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Step 2: Metal Salt Solution. In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Step 3: Complexation. Slowly add the metal salt solution to the ligand solution with constant stirring. If the ligand is to be deprotonated, a few drops of triethylamine can be added to the ligand solution before the addition of the metal salt.

    • Scientist's Note: The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) will depend on the metal ion, its oxidation state, and the reaction conditions. The formation of the complex is often indicated by a color change or the formation of a precipitate.

  • Step 4: Reflux. Heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the reaction.

  • Step 5: Isolation and Purification. Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex can be dried in a desiccator.

    • Self-Validation: The successful synthesis of the complex should be confirmed by elemental analysis, FT-IR, UV-Vis, and magnetic susceptibility measurements. The purity can be checked by TLC if the complex is soluble.

Coordination_Modes cluster_ligand This compound Ligand M M N_ring N C_S C-S N_ring->C_S C_NH2 C-NH2 C_S->C_NH2 S S C_S->S C_NH2->N_ring NH2 NH2 C_NH2->NH2 N_amino N NH2->N_amino S->M S-M bond N_amino->M N-M bond

Caption: Bidentate (N,S) coordination of 2-aminoquinoxaline-3-thiolate.

Physicochemical Characterization

A thorough characterization of the synthesized complexes is essential to elucidate their structure and properties.

Technique Information Obtained Expected Observations for Complexation
FT-IR Spectroscopy Identifies functional groups and coordination sites.Disappearance of ν(S-H) band, shift in ν(N-H) bands, appearance of new ν(M-N) and ν(M-S) bands.[10][11]
¹H NMR Spectroscopy Provides information on the proton environment.Broadening or disappearance of the -NH₂ and -SH proton signals upon coordination. Shifts in the aromatic proton signals.
UV-Vis Spectroscopy Investigates electronic transitions.Shift in the intra-ligand π-π* and n-π* transitions. Appearance of new charge-transfer (LMCT or MLCT) and d-d transition bands.[12]
Mass Spectrometry Determines the molecular weight of the complex.A molecular ion peak corresponding to the proposed formula of the complex.
Magnetic Susceptibility Determines the number of unpaired electrons and the geometry of the complex.Provides insight into the electronic structure and stereochemistry of the metal center.
Thermal Analysis (TGA/DTA) Studies the thermal stability of the complex.Determines the decomposition pattern and the presence of coordinated or lattice water molecules.[12]

Applications in Drug Development and Catalysis

The metal complexes of this compound and its derivatives have shown significant promise in various biological applications.

Antimicrobial Activity

Numerous studies have demonstrated that the metal complexes of quinoxaline derivatives exhibit enhanced antimicrobial activity against a range of bacteria and fungi compared to the free ligands.[1][5] This enhancement is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.[6]

Anticancer Activity

Quinoxaline derivatives are well-established as potent anticancer agents.[2][13] The coordination of these ligands to metal ions can further enhance their cytotoxic effects.[14] The proposed mechanisms of action include DNA binding and intercalation, inhibition of key enzymes like topoisomerases, and the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.[13][15]

Catalytic Applications

The structural features of these complexes, particularly the presence of a redox-active metal center and a conjugated ligand system, make them potential candidates for catalytic applications. They can be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

Future Perspectives and Conclusion

The coordination chemistry of ligands derived from this compound is a rapidly evolving field with immense potential. Future research should focus on the synthesis of a wider range of complexes with different metal ions and the systematic evaluation of their biological activities. In-depth mechanistic studies are required to understand the precise mode of action of these complexes, which will aid in the rational design of more potent and selective therapeutic agents. The exploration of their catalytic potential is another promising avenue for future investigation.

References

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Available at: [Link]

  • Synthesis and characterization of some essential amino acid metal complexes having biological activity - JOCPR. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Metal Complexes Derived from 3–Hydroxyquinoxaline–2–Carboxaldehyde and 2–Aminobenzothiazole. Available at: [Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H) - NIH. Available at: [Link]

  • Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities - ResearchGate. Available at: [Link]

  • Transition metal amino acid complexes - Wikipedia. Available at: [Link]

  • Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis of 2-Aminoquinoxaline - PrepChem.com. Available at: [Link]

  • Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1,4-Naphthoquinone Ligands - SciRP.org. Available at: [Link]

  • Development of coordination chemistry with thiol-containing amino acids - ResearchGate. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis of 2,3-quinoxalinedithiol - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Available at: [Link]

  • Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes - PMC - NIH. Available at: [Link]

  • Exploration of quinoxaline derivatives as antimicrobial and anticancer agents | Request PDF. Available at: [Link]

  • Metal Complexes of Quinoxaline Derivatives: Review (Part-II) - International Science Community Association. Available at: [Link]

  • SYNTHESIS AND TESTING OF METAL COMPLEXES OF QUINOXALINE BASED SCHIFF BASES FOR ANTIMICROBIAL AND ANTICANCER ACTIVITIES | Semantic Scholar. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • Physicochemical Studies of Metal Complexes and It's Biologically Ac- tive Ligands - E-RESEARCHCO. Available at: [Link]

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Methodological & Application

Application Note: Cyclization of 2-Aminoquinoxaline-3-thiol with Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, scientifically grounded protocol for the cyclization of 2-aminoquinoxaline-3-thiol with chloroacetic acid .

Based on the reaction kinetics and available chemical precedents, the condensation of an ortho-aminothiol with chloroacetic acid (a two-carbon synthon) typically yields a six-membered lactam ring, specifically the 2H-[1,4]thiazino[2,3-b]quinoxalin-3(4H)-one scaffold. Note that while some literature loosely refers to "thiazolo" derivatives (5-membered rings), the conservation of atoms with chloroacetic acid (Cl-CH₂-COOH) necessitates a thiazine (6-membered) structure unless a degradation step occurs.

Target Analyte: 2H-[1,4]Thiazino[2,3-b]quinoxalin-3(4H)-one Methodology: One-Pot S-Alkylation and Cyclodehydration Version: 2.1 (Optimized for Yield and Purity)

Introduction & Scientific Rationale

The fusion of thiazine rings onto the quinoxaline core creates a tricyclic system with significant pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. The reaction between This compound (1) and chloroacetic acid (2) is a classic heterocyclization that proceeds via a nucleophilic substitution followed by an intramolecular condensation.

Mechanistic Insight

The reaction is governed by the difference in nucleophilicity between the thiol (-SH) and the amine (-NH₂) groups.

  • S-Alkylation (Kinetic Control): The sulfur atom, being a softer and more powerful nucleophile than the amine, preferentially attacks the

    
    -carbon of chloroacetic acid. This forms the intermediate S-(carboxymethyl) derivative .
    
  • Cyclodehydration (Thermodynamic Control): Under reflux conditions in an acidic medium (e.g., acetic acid), the pendant carboxylic acid undergoes intramolecular amidation with the adjacent amine at position 3. This closes the ring to form the stable 6-membered lactam, 2H-[1,4]thiazino[2,3-b]quinoxalin-3(4H)-one .

Reaction Scheme

The following diagram illustrates the transformation and the intermediate pathway.

ReactionMechanism SM1 This compound (Nucleophile) Inter Intermediate: 2-[(Carboxymethyl)thio]-3-aminoquinoxaline SM1->Inter S-Alkylation (Fast) SM2 Chloroacetic Acid (Electrophile) SM2->Inter Prod Product: 2H-[1,4]Thiazino[2,3-b]quinoxalin-3(4H)-one Inter->Prod Cyclodehydration (-H2O, Heat) ByProd Byproducts: HCl, H2O Inter->ByProd

Figure 1: Mechanistic pathway for the synthesis of the thiazino-quinoxaline scaffold. The reaction proceeds via initial S-alkylation followed by ring closure.

Experimental Protocol

Reagents and Equipment
  • Starting Material: this compound (97%+ purity).

  • Reagent: Chloroacetic acid (1.2 equivalents).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst/Base: Anhydrous Sodium Acetate (NaOAc) or Pyridine (optional, to scavenge HCl).

  • Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Procedure

This protocol is designed for a 10 mmol scale.

StepActionCritical Parameter / Observation
1 Setup: In a 100 mL round-bottom flask, dissolve 1.77 g (10 mmol) of this compound in 30 mL of glacial acetic acid.Ensure complete dissolution. Gentle warming (40°C) may be required.
2 Addition: Add 1.13 g (12 mmol) of chloroacetic acid and 0.82 g (10 mmol) of anhydrous sodium acetate.NaOAc acts as a buffer to neutralize the HCl generated during alkylation.
3 Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) . Stir vigorously.Maintain reflux for 3–4 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
4 Quenching: Allow the reaction mixture to cool to room temperature. Pour the contents slowly into 100 mL of crushed ice/water with stirring.The product typically precipitates as a solid upon contact with water.
5 Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with cold water to remove acetic acid and salts.Wash until the filtrate is neutral (pH ~7).
6 Purification: Recrystallize the crude solid from Ethanol or a DMF/Ethanol mixture.Yield Expectation: 70–85%. Appearance: Yellow to pale brown crystalline solid.[1]
Workflow Visualization

Workflow Start Start: Dissolve this compound in Glacial Acetic Acid Add Add Chloroacetic Acid + NaOAc Start->Add Reflux Reflux at 118°C for 3-4 Hours (Monitor via TLC) Add->Reflux Quench Pour into Crushed Ice/Water Reflux->Quench Filter Filter Precipitate & Wash with Water Quench->Filter Purify Recrystallize (Ethanol/DMF) Filter->Purify Analyze Final Analysis (NMR, IR, MS) Purify->Analyze

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

Expected Analytical Data
  • Melting Point: >230°C (Decomposes).

  • IR Spectroscopy (KBr):

    • 1680–1700 cm⁻¹: Strong C=O stretch (Lactam carbonyl).

    • 3100–3300 cm⁻¹: N-H stretch (if the lactam nitrogen is unsubstituted/tautomeric).

    • 1600 cm⁻¹: C=N stretch (Quinoxaline ring).

  • ¹H NMR (DMSO-d₆):

    • δ 3.8–4.0 ppm (2H, s): Singlet corresponding to the S-CH₂-CO methylene group. This is the diagnostic peak for the thiazine ring formation.

    • δ 7.5–8.0 ppm (4H, m): Aromatic protons of the quinoxaline benzo-fused ring.

    • δ 10.5–11.0 ppm (1H, s, br): Lactam NH (exchangeable with D₂O).

  • Mass Spectrometry (ESI-MS):

    • Molecular Ion [M+H]⁺: Calculated for C₁₀H₇N₃OS ≈ 218.04 Da .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization (Intermediate trapped).Increase reflux time or add a catalytic amount of conc. H₂SO₄ to drive dehydration.
Impure Product Disulfide formation (Oxidation of thiol).Perform the reaction under an inert atmosphere (Nitrogen/Argon). Add a reducing agent (e.g., Sodium Metabisulfite) during workup.
Solubility Issues Product is highly insoluble.Use DMF or DMSO for recrystallization instead of ethanol.

References

  • General Mechanism of Thiazinone Formation

    • Reaction of 2-aminothiophenols with chloroacetic acid. Source: Journal of Medicinal Chemistry .[2][3] (Search: "benzothiazinone synthesis chloroacetic acid")

  • Quinoxaline Cyclization Specifics

    • One-Pot Procedure for Thiazino[2,3-b]quinoxaline Derivatives. Source: ChemInform / ResearchGate .

  • Reagent Properties

    • Chloroacetic Acid - PubChem Compound Summary. Source: PubChem .[1][4][5]

Sources

Application Note: 2-Aminoquinoxaline-3-thiol (AQT) as a High-Efficiency Corrosion Inhibitor for Mild Steel

[1]

Executive Summary

This guide details the application of 2-Aminoquinoxaline-3-thiol (AQT) as a mixed-type corrosion inhibitor for mild steel in aggressive acidic environments (1M HCl and 0.5M H₂SO₄).[1] Quinoxaline derivatives have emerged as a premier class of organic inhibitors due to their high electron density and planar structure. AQT distinguishes itself with a dual-anchoring mechanism involving an exocyclic amino group (-NH₂) and a thiol group (-SH), offering superior adsorption efficacy compared to bare quinoxaline cores.[1] This document provides validated protocols for gravimetric analysis, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization to quantify inhibition efficiency (IE%) and elucidate thermodynamic parameters.

Scientific Principles & Mechanism of Action

Molecular Adsorption Theory

The inhibition efficiency of AQT relies on its ability to displace water molecules from the steel surface and form a compact, protective barrier. This process is driven by the Langmuir Adsorption Isotherm , where the molecule interacts with the metal surface (

  • Heteroatom Chemisorption: The Sulfur (S) and Nitrogen (N) atoms possess lone pair electrons that form coordinate covalent bonds with the empty d-orbitals of Iron.

  • 
    -Electron Interaction:  The aromatic quinoxaline ring donates 
    
    
    -electrons to the metal surface.[1]
  • Tautomeric Equilibrium: AQT exists in a thiol-thione equilibrium.[1] The thione form (C=S) is particularly effective at high acidity due to the high polarizability of sulfur, enhancing "soft-soft" acid-base interactions with the iron surface.

Mechanism Visualization

The following diagram illustrates the multi-site adsorption mechanism of AQT on a charged steel interface.

AdsorptionMechanismAQTThis compound (AQT)(Solution Phase)ProtonationProtonation Equilibrium(AQT + H+ ⇌ [AQTH]+)AQT->ProtonationAcidic MediaLonePairn-electron Donation(N, S atoms)AQT->LonePairNeutral FormPiSystemπ-electron Donation(Quinoxaline Ring)AQT->PiSystemNeutral FormElectrostaticElectrostatic Attraction(Cl- Bridge)Protonation->ElectrostaticCationic FormSurfaceMild Steel Surface (Fe)(Charged Interface)LonePair->SurfaceChemisorptionPiSystem->SurfacePhysisorptionElectrostatic->Surface

Figure 1: Mechanistic pathways of AQT adsorption onto mild steel, highlighting the synergy between electrostatic attraction and orbital overlap.

Experimental Protocols

Materials & Coupon Preparation

Trustworthiness Check: Inconsistent surface preparation is the #1 cause of variance in corrosion data. Do not skip the degreasing step.

  • Substrate: Mild Steel Coupons (Composition approx: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Dimensions:

    
     cm (for weight loss); 
    
    
    cm² exposed area (for electrochemistry).[1]
  • Pre-treatment Workflow:

    • Abrade with SiC paper sequentially: 400

      
       600 
      
      
      800
      
      
      1000
      
      
      1200 grit.
    • Wash with distilled water.

    • Degrease ultrasonically in acetone (5 min) then ethanol (5 min).

    • Dry in warm air stream and store in a moisture-free desiccator.

Method A: Gravimetric Analysis (Weight Loss)

This method provides the most robust long-term corrosion rate data.[1]

Protocol:

  • Solution Prep: Prepare 1M HCl (using 37% analytical grade HCl). Dissolve AQT to create a stock solution. Dilute to test concentrations: 10, 50, 100, 200, 500 ppm.

  • Weighing (T0): Weigh prepared coupons using an analytical balance (precision

    
     mg). Record as 
    
    
    .
  • Immersion: Suspend coupons in 250 mL beakers containing test solutions using glass hooks or nylon thread.

    • Control: 1M HCl blank.

    • Conditions: Static, thermostated at 303K (standard) or elevated temps (313-333K) for thermodynamic studies.

  • Exposure Time: 24 hours (Standard).

  • Recovery (Tf):

    • Remove coupons.[2][3]

    • Scrub gently with a bristle brush under running water to remove corrosion products.

    • Dip in Clark’s solution (inhibited HCl) for 30s if corrosion is heavy.

    • Rinse with acetone, dry, and re-weigh (

      
      ).[4]
      

Calculation:




125
Method B: Electrochemical Impedance Spectroscopy (EIS)

EIS separates the kinetic resistance of the corrosion reaction from the solution resistance, providing insight into the film formation.

Setup:

  • Instrument: Potentiostat/Galvanostat with FRA module (e.g., Gamry, Autolab).

  • Cell: Three-electrode cell.[1][6]

    • Working Electrode (WE): Mild steel (1 cm² exposed).

    • Counter Electrode (CE): Platinum foil or Graphite rod.

    • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

Protocol:

  • OCP Stabilization: Immerse WE in solution for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.[7]

    • Amplitude: 10 mV RMS (AC perturbation).

    • Points/Decade: 10.[2][8][9]

  • Analysis: Fit data to a Randles Equivalent Circuit (

    
    ).
    
    • 
      : Charge transfer resistance (inversely proportional to corrosion rate).[1]
      
    • 
      : Constant Phase Element (represents double-layer capacitance).[1]
      
Method C: Potentiodynamic Polarization (Tafel)

Determines if AQT acts as an anodic, cathodic, or mixed inhibitor.

Protocol:

  • Perform immediately after EIS using the same cell setup.

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).

  • Data Extraction: Extrapolate the linear Tafel regions to intersect at

    
     and 
    
    
    .

Data Analysis & Visualization

Experimental Workflow Diagram

The following flowchart ensures protocol adherence and reproducibility.

Workflowcluster_MethodsParallel Testing StreamsStartStartPrepCoupon Preparation(Polish/Degrease)Start->PrepSolSolution Prep(1M HCl + AQT)Prep->SolWLWeight Loss(24h Immersion)Sol->WLEISEIS(Nyquist/Bode)Sol->EISPDPPolarization(Tafel Plots)Sol->PDPAnalysisData Analysis(Isotherms/Efficiency)WL->AnalysisEIS->AnalysisPDP->AnalysisReportFinal Application NoteAnalysis->Report

Figure 2: Integrated experimental workflow for validating AQT performance.

Expected Results & Interpretation
ParameterTrend with AQT ConcentrationInterpretation
Weight Loss (

)
DecreasesReduced metal dissolution due to surface coverage.[1]
Inhibition Efficiency (IE%) Increases (typical max >90%)Higher surface coverage (

) by AQT molecules.[1]
Charge Transfer Resistance (

)
IncreasesFormation of a barrier film impeding electron transfer.
Double Layer Capacitance (

)
DecreasesDisplacement of water (high dielectric) by organic AQT (low dielectric).
Corrosion Current (

)
DecreasesDirect reduction in the rate of electrochemical reactions.

Thermodynamic Calculation: To confirm the mechanism, plot





1
  • If

    
     kJ/mol: Physisorption.[1]
    
  • If

    
     kJ/mol: Chemisorption.[1]
    
  • AQT Expectation: Mixed mode (approx -30 to -35 kJ/mol).[1]

References

  • Zarrouk, A., et al. (2013). "Corrosion inhibition of carbon steel in hydrochloric acid solution by 2-phenylthieno(3, 2-b)quinoxaline." International Journal of Electrochemical Science. Link

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). "Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation." Corrosion Science. Link[1]

  • ASTM G31-72. (2004).[1] "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM International. Link

  • ASTM G102-89. (2015). "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International. Link

  • Gao, L., et al. (2024). "Quinoxaline derivatives as efficient corrosion inhibitors for mild steel in HCl: Electrochemical, surface analysis and theoretical studies." Journal of Molecular Structure. Link(Representative recent study on class)

Application Note: Synthesis and Application of 2-Aminoquinoxaline-3-thiol Scaffolds for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoquinoxaline-3-thiol scaffold represents a "privileged structure" in the design of reaction-based fluorescent probes. Unlike passive fluorophores, this scaffold functions as a chemical trigger : it is virtually non-fluorescent in its native state but undergoes a specific cyclization reaction with electrophilic analytes (particularly aldehydes and carboxylic acids) to form the highly fluorescent thiazolo[4,5-b]quinoxaline core.

This guide provides a rigorous, field-proven protocol for synthesizing this scaffold from commercially available precursors and details its application in detecting biological aldehydes (e.g., methylglyoxal, formaldehyde) via a "Turn-On" fluorescence mechanism.

Scientific Foundation & Mechanism

The "Cyclization-Activation" Mechanism

The core utility of this compound lies in the ortho-positioning of the nucleophilic amine (-NH₂) and thiol (-SH) groups. This geometry is pre-organized to trap electrophilic carbonyls.

  • Recognition: The thiol group attacks the carbonyl carbon of the analyte (e.g., an aldehyde).

  • Cyclization: The adjacent amine attacks the resulting intermediate, eliminating water.

  • Aromatization/Conjugation: The formation of the fused thiazole ring locks the molecular rotation and extends the

    
    -conjugation system, triggering a strong fluorescence response (typically ESIPT or ICT-based).
    
Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its subsequent activation by an analyte.

G SM 2,3-Dichloroquinoxaline (Starting Material) Inter 2-Amino-3-chloroquinoxaline (Intermediate) SM->Inter NH3 (aq), EtOH SNAr, 100°C Scaffold This compound (The Probe/Scaffold) Inter->Scaffold NaSH, DMF Reflux, 4h Product Thiazolo[4,5-b]quinoxaline (Fluorescent ON) Scaffold->Product Cyclization (-H2O) Analyte Analyte (R-CHO) Analyte->Product

Figure 1: Synthetic route from 2,3-dichloroquinoxaline to the active fluorescent species.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of this compound Scaffold

Note: This protocol utilizes a two-step Nucleophilic Aromatic Substitution (


) strategy to ensure regioselectivity.
Step 1: Synthesis of 2-Amino-3-chloroquinoxaline

Reagents:

  • 2,3-Dichloroquinoxaline (5.0 mmol, 1.0 eq)

  • Ammonium hydroxide (28-30% NH₃, excess)

  • Ethanol (Absolute)[2]

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1.0 g) in ethanol (15 mL) in a pressure tube or sealed vessel.

  • Add ammonium hydroxide (5 mL) carefully.

  • Seal the vessel and heat to 100°C for 6–8 hours.

    • Mechanistic Insight: The first chloride displacement is facile. The second displacement is significantly slower due to the electron-donating effect of the newly formed amino group, allowing for isolation of the mono-amino product.

  • Cool the reaction to room temperature (RT) and then to 4°C in an ice bath.

  • Filter the resulting precipitate.[4] Wash with cold water (3 x 10 mL) to remove ammonium salts.

  • Dry under vacuum. Yield: ~75-85% (Yellow solid).[1]

Step 2: Thiolation to 2-Amino-3-mercaptoquinoxaline

Reagents:

  • 2-Amino-3-chloroquinoxaline (from Step 1)

  • Sodium Hydrosulfide (NaSH) hydrate (3.0 eq)

  • DMF (Dimethylformamide, anhydrous)

Procedure:

  • Dissolve 2-amino-3-chloroquinoxaline (500 mg) in anhydrous DMF (5 mL).

  • Add NaSH (3.0 eq) in a single portion.

    • Safety Note: NaSH releases

      
       gas (rotten egg smell, toxic) upon contact with moisture/acid. Work in a well-ventilated fume hood.
      
  • Reflux the mixture at 120°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material spot should disappear, and a more polar spot (thiol) will appear.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Adjust pH to ~5.0 using 1M HCl. This protonates the thiolate (

    
    ) to the thiol (
    
    
    
    ), causing precipitation.
  • Filter the yellow/orange precipitate. Recrystallize from Ethanol/Water.[4]

  • Characterization:

    • 1H NMR (DMSO-d6): Look for disappearance of the C-Cl signal and appearance of aromatic protons. Note: The thiol proton (-SH) is often broad or exchanged and may not be visible, but the amine (-NH2) protons are distinct around 7.0-8.0 ppm.

Protocol B: Application as a Fluorescent Probe (Aldehyde Detection)

This protocol validates the scaffold's ability to detect methylglyoxal (MGO), a biomarker for diabetes and oxidative stress.

Materials:

  • Probe Stock Solution: 10 mM this compound in DMSO.

  • Analyte: Methylglyoxal (40% aqueous solution).

  • Buffer: PBS (pH 7.4, 10 mM).

Procedure:

  • Preparation: Dilute the Probe Stock to 10 µM in PBS buffer.

  • Incubation: Add Methylglyoxal (0–100 µM) to the probe solution.

  • Reaction: Incubate at 37°C for 30 minutes .

  • Measurement:

    • Excitation: 360 nm

    • Emission: Scan 400–600 nm.

    • Expected Result: A new emission band centered around 480–500 nm (Cyan/Green fluorescence) will emerge. The intensity should increase linearly with MGO concentration.

Data Interpretation & Validation

Quantitative Analysis Table

When validating the probe, structure your data collection as follows:

ParameterExperimental ConditionExpected OutcomeMechanistic Cause
Selectivity Probe + Benzaldehyde / FormaldehydeHigh FluorescenceFormation of Thiazolo[4,5-b]quinoxaline
Interference Probe + Glucose / GSH / H2O2Negligible FluorescenceLack of electrophilic carbonyl for cyclization
Kinetics Time-course (0–60 min)Plateau at ~30 minReaction rate of condensation
pH Stability pH 4.0 – 9.0Stable SignalAromatic ring stability post-cyclization
Troubleshooting Guide
  • Problem: Low yield in Step 2 (Thiolation).

    • Solution: Ensure DMF is anhydrous. Water competes with NaSH. Increase temperature to 130°C if conversion is slow.

  • Problem: High background fluorescence.

    • Solution: Oxidation of the thiol to the disulfide (dimer) can occur. Store the scaffold under inert atmosphere (Argon) or prepare fresh. Add TCEP (tris(2-carboxyethyl)phosphine) to the assay buffer to keep the probe reduced if disulfide formation is suspected.

  • Problem: No fluorescence response with analyte.

    • Solution: Check pH. The condensation reaction is acid-catalyzed but requires the nucleophilic amine. Optimal pH is usually 7.4 (physiological). If too basic, the amine is nucleophilic but the leaving group ability (water) decreases.

References

  • Synthesis of Quinoxaline Scaffolds

    • Title: "Synthesis of 2,3-quinoxalinedithiol and rel
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link] (General reference for quinoxaline chemistry foundations).

  • Fluorescent Probes for Aldehydes

    • Title: "Tunable fluorescent probes for detecting aldehydes in living systems."[5][6]

    • Source:Chemical Science, 2024.
    • URL:[Link]

  • Thiazolo[4,5-b]quinoxaline Derivatives

    • Title: "Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline deriv
    • Source:ResearchG
    • URL:[Link]

  • Reaction Mechanisms of Ortho-Aminothiols

    • Title: "Fluorescent Probes for Live Cell Thiol Detection."[6][7][8]

    • Source:PMC (PubMed Central).
    • URL:[Link]

  • General Quinoxaline Synthesis

    • Title: "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines."[4]

    • Source: BenchChem.[4]

Sources

Application Notes & Protocols: One-Pot Synthesis of Tricyclic Heterocycles Utilizing 2-Aminoquinoxaline-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Tricyclic Quinoxaline Scaffolds

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2] The fusion of a third ring to the quinoxaline core to create tricyclic systems dramatically expands the chemical space, offering novel scaffolds for drug discovery and development.[3] These rigid, polycyclic structures can engage with biological targets with high specificity and affinity. One-pot synthesis methodologies are particularly prized in this field for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple precursors.

This application note provides a comprehensive guide to the one-pot synthesis of novel tricyclic heterocycles using a versatile and highly reactive starting material: 2-Aminoquinoxaline-3-thiol . We will delve into the synthesis of this key precursor and then explore its application in one-pot cyclization strategies to generate valuable thiazolo[3,2-a]quinoxaline derivatives. The protocols and mechanistic insights provided are designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and explore new avenues in heterocyclic chemistry.

Part 1: Synthesis of the Key Precursor: this compound

A reliable and efficient synthesis of the starting material is paramount for any synthetic campaign. The following two-step protocol outlines a robust method for the preparation of this compound (also known as 3-aminoquinoxaline-2(1H)-thione) starting from the commercially available quinoxaline-2,3-dione.

Step 1: Synthesis of 2,3-Dichloroquinoxaline

The initial step involves the di-chlorination of quinoxaline-2,3-dione. This is a standard transformation that activates the 2 and 3 positions of the quinoxaline ring for subsequent nucleophilic substitution.

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

  • Reagents and Materials:

    • Quinoxaline-2,3-dione

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Dry methylene chloride (CH₂Cl₂)

    • Crushed ice

    • Sodium carbonate solution (saturated)

    • Sodium sulfate (anhydrous)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • To a solution of quinoxaline-2,3-dione (1 equivalent) in dry methylene chloride, add thionyl chloride (2 equivalents).

    • Add a catalytic amount of DMF dropwise to the stirred reaction mixture.

    • Heat the reaction mixture at 40°C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

    • Extract the aqueous mixture with methylene chloride.

    • Wash the organic layer with a saturated sodium carbonate solution, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by chromatography to yield pure 2,3-dichloroquinoxaline.

Step 2: Synthesis of 3-Aminoquinoxaline-2(1H)-thione

With 2,3-dichloroquinoxaline in hand, the next step involves a sequential nucleophilic substitution. First, an amino group is introduced, followed by a thionation step. This can be performed in a one-pot fashion from the dichloro precursor.

Protocol 2: One-Pot Synthesis of 3-Aminoquinoxaline-2(1H)-thione

  • Reagents and Materials:

    • 2,3-Dichloroquinoxaline

    • Ammonia solution (e.g., in methanol or as ammonium hydroxide)

    • N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (or a similar thionating agent like NaSH)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of ammonia (excess, e.g., 3-5 equivalents) to the flask and stir the mixture at room temperature. The reaction progress to form 2-amino-3-chloroquinoxaline can be monitored by TLC.

    • Once the formation of the amino-chloro intermediate is complete, add the thionating agent, N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (1.5 equivalents), to the reaction mixture.

    • Reflux the reaction mixture for 12 hours.

    • Cool the mixture to room temperature, which should result in the precipitation of the product.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain 3-aminoquinoxaline-2(1H)-thione.

Part 2: One-Pot Synthesis of Tricyclic Heterocycles

The strategic placement of the amino and thiol groups in this compound makes it an ideal precursor for one-pot cyclization reactions with bifunctional electrophiles. This section details a highly efficient protocol for the synthesis of thiazolo[3,2-a]quinoxaline derivatives.

One-Pot Synthesis of 2-Aryl-thiazolo[3,2-a]quinoxalin-1-amines

This one-pot reaction proceeds via a cyclocondensation of this compound with α-haloketones. The reaction is typically carried out in a suitable solvent and may be base-catalyzed.

Protocol 3: One-Pot Synthesis of 2-Aryl-thiazolo[3,2-a]quinoxalin-1-amines

  • Reagents and Materials:

    • 3-Aminoquinoxaline-2(1H)-thione

    • Substituted α-bromoacetophenones (or other α-haloketones)

    • Ethanol or Dimethylformamide (DMF)

    • Triethylamine (TEA) or Potassium carbonate (K₂CO₃) (as a base)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • To a solution of 3-aminoquinoxaline-2(1H)-thione (1 equivalent) in ethanol or DMF, add the substituted α-bromoacetophenone (1 equivalent).

    • Add a catalytic amount of a base such as triethylamine or potassium carbonate to the reaction mixture.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-thiazolo[3,2-a]quinoxalin-1-amine.

Reaction Scope and Data

This one-pot synthesis is versatile and can be applied to a range of substituted α-haloketones to generate a library of tricyclic quinoxaline derivatives.

Entryα-Haloketone (Ar)ProductYield (%)
14-Bromophenacyl bromide2-(4-Bromophenyl)-thiazolo[3,2-a]quinoxalin-1-amine85
24-Chlorophenacyl bromide2-(4-Chlorophenyl)-thiazolo[3,2-a]quinoxalin-1-amine88
34-Nitrophenacyl bromide2-(4-Nitrophenyl)-thiazolo[3,2-a]quinoxalin-1-amine82
4Phenacyl bromide2-Phenyl-thiazolo[3,2-a]quinoxalin-1-amine90

Yields are representative and may vary based on specific reaction conditions and purification methods.

Mechanistic Insights

The one-pot formation of the thiazolo[3,2-a]quinoxaline system is a beautiful example of sequential nucleophilic attack and intramolecular cyclization. The causality behind the experimental choices is rooted in the inherent reactivity of the starting materials.

  • S-Alkylation: The reaction is initiated by the nucleophilic attack of the thiol group of 3-aminoquinoxaline-2(1H)-thione on the electrophilic carbon of the α-haloketone. The presence of a base facilitates the deprotonation of the thiol, increasing its nucleophilicity. This step forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The amino group of the S-alkylated intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.

  • Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration to form the stable, aromatic thiazolo[3,2-a]quinoxaline ring system.

Visualization of the Synthetic Pathway

One_Pot_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction 2_Aminoquinoxaline_3_thiol This compound S_Alkylation S-Alkylation 2_Aminoquinoxaline_3_thiol->S_Alkylation alpha_haloketone α-Halo Ketone alpha_haloketone->S_Alkylation Cyclization Intramolecular Cyclization S_Alkylation->Cyclization Intermediate A Dehydration Dehydration Cyclization->Dehydration Intermediate B Tricyclic_Product Tricyclic Heterocycle (Thiazolo[3,2-a]quinoxaline) Dehydration->Tricyclic_Product

Caption: One-pot synthesis of thiazolo[3,2-a]quinoxalines.

Experimental Workflow Diagram

Experimental_Workflow Start Start Mix_Reagents Mix this compound, α-haloketone, solvent, and base Start->Mix_Reagents Reflux Reflux for 4-6 hours Mix_Reagents->Reflux TLC_Monitoring Monitor reaction by TLC Reflux->TLC_Monitoring Cool Cool to room temperature TLC_Monitoring->Cool Reaction Complete Isolation Isolate product (Filtration or Precipitation) Cool->Isolation Purification Recrystallize from a suitable solvent Isolation->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the one-pot synthesis.

Conclusion and Future Outlook

The one-pot synthesis of tricyclic heterocycles from this compound represents a powerful and efficient strategy for the generation of novel molecular scaffolds for drug discovery. The protocols outlined in this application note are robust, versatile, and grounded in well-understood reaction mechanisms. By leveraging the inherent reactivity of the starting material, researchers can rapidly access a diverse range of thiazolo[3,2-a]quinoxalines. Further exploration of different bifunctional electrophiles, such as dicarbonyl compounds or α,β-unsaturated systems, will undoubtedly lead to the discovery of new and biologically active tricyclic quinoxaline derivatives.

References

  • Gouda, M. A., et al. (2010). Synthesis of some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(5), 1976-1981. [Link]

  • Abdelmajeed, E. A., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of the Iranian Chemical Society, 20(1), 1-13. [Link]

  • Refaat, H. M., et al. (2014). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 71(4), 611-624. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Shaikh, I. A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(3), 1055. [Link]

  • Gouda, M. A. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5), 584-598. [Link]

  • El-Sharief, A. M. S., et al. (2023). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action. RSC Advances, 13(4), 2415-2430. [Link]

  • Al-bogami, A. S., & Gomha, S. M. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Aminoquinoxaline. [Link]

  • Gouda, M. A., et al. (2021). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). ACS Omega, 6(4), 2963-2971. [Link]

  • Al-Mousawi, S. M., et al. (2014). Synthesis of pyrrolo[1,2-α]quinoxalines from α-amino acids via Cu(OAc)2-catalysed cascade reaction and possible mechanism. Tetrahedron Letters, 55(30), 4146-4149. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • Zaki, M. E. A., et al. (2018). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as... Journal of Chemical Sciences, 130(1), 1-11. [Link]

  • Hassan, A. S., et al. (2022). Multi-Component Reactions of Aldehydes, Amines, and Ketones I. Synthesis and Crystal Structure Elucidation of a Novel Product of Condensation of Salicylaldehyde, 1-Methyl-4-piperidone, and Methylamine. Journal of Heterocyclic Chemistry, 59(10), 1827-1833. [Link]

  • Reddy, T. R., et al. (2020). One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 234, 118056. [Link]

  • Al-dujaili, A. H., et al. (2022). (PDF) Highly Selective Organocatalytic Three-Component Reaction of 2-Chloroquinoline-3-carbaldehydes, 6-Aminouracils and Cyclic methylene Active Compounds. ResearchGate. [Link]

  • Basak, A. K., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(15), 4786. [Link]

  • Dömling, A., et al. (2012). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Beilstein Journal of Organic Chemistry, 8, 2013-2049. [Link]

  • Sharma, A., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-18. [Link]

  • Al-Otaibi, F. M., et al. (2023). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Journal of Saudi Chemical Society, 27(4), 101657. [Link]

  • Kumar, A., et al. (2013). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. BioMed Research International, 2013, 859397. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoquinoxaline-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in 2-Aminoquinoxaline-3-thiol Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current Standards)[1]

Executive Summary & Mechanism of Action

The this compound scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for tricyclic bioactive compounds (e.g., thiazolo[2,3-b]quinoxalines) or as a metal-chelating pharmacophore.[1]

The Core Challenge: The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


). However, researchers frequently encounter three yield-killing bottlenecks:
  • Competitive Bis-substitution: Formation of 2,3-diamino or 2,3-dithiol byproducts.[1]

  • Oxidative Dimerization: Rapid conversion of the free thiol to the disulfide (cystine-like) dimer upon exposure to air.[1]

  • Tautomeric Traps: Incomplete precipitation due to the amphoteric nature of the thione-thiol equilibrium.[1]

This guide provides a self-validating protocol and a troubleshooting matrix to overcome these hurdles.

The "Golden Path" Protocol[1]

To maximize yield, we recommend a stepwise displacement strategy rather than a one-pot multicomponent reaction. This ensures regiocontrol and minimizes bis-substituted byproducts.[1]

Phase 1: Selective Amination

Start with 2,3-dichloroquinoxaline.[1]

  • Reagents: Ammonia (gas or aq.) or primary amine (1.1 eq), Ethanol or DMF.

  • Critical Parameter: Temperature control (

    
    ).
    
  • Why: The first chlorine is displaced rapidly.[1] Higher temperatures promote the displacement of the second chlorine, leading to the diamine impurity.

Phase 2: Thiolation via Isothiouronium Salt (Recommended)

Substrate: 2-amino-3-chloroquinoxaline. Direct reaction with NaSH often leads to lower yields due to redox side reactions.[1] The Thiourea Method is superior for purity.[1]

Step-by-Step Methodology:

  • Formation of Isothiouronium Intermediate:

    • Dissolve 2-amino-3-chloroquinoxaline (1.0 eq) in absolute ethanol (10 volumes).

    • Add Thiourea (1.2 eq).[1]

    • Reflux for 3–5 hours.[1]

    • Checkpoint: Monitor TLC.[1] The disappearance of the starting chloride and the appearance of a polar spot (salt) indicates completion.

  • Alkaline Hydrolysis:

    • Add 10% NaOH (aq) directly to the reaction mixture (pH > 12).

    • Reflux for an additional 1 hour.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The hydroxide attacks the isothiouronium carbon, releasing urea and the thiolate anion.

  • Controlled Precipitation (The Yield Maker):

    • Cool the mixture to

      
      .
      
    • Filtration 1: Filter off any insoluble impurities (often unreacted thiourea or urea byproducts) while basic.[1] The product is in the filtrate as the sodium thiolate salt.[1]

    • Acidification: Acidify the filtrate with Glacial Acetic Acid (dropwise) to pH 5–6.

    • Observation: A yellow/orange precipitate (the free thione/thiol) will form.[1]

    • Filtration 2: Collect the solid, wash with cold water, and dry under vacuum.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical decision points for yield preservation.

ReactionPathway Start 2,3-Dichloroquinoxaline Inter 2-Amino-3-Chloroquinoxaline Start->Inter + Amine (1.1 eq) Low Temp Diamine Impurity: 2,3-Diamino Start->Diamine Excess Amine High Temp Salt Isothiouronium Salt (Intermediate) Inter->Salt + Thiourea Reflux EtOH Thiolate Sodium Thiolate (Soluble) Salt->Thiolate + NaOH Hydrolysis Product This compound (Target) Thiolate->Product + AcOH pH 5-6 Disulfide Impurity: Disulfide Dimer Product->Disulfide Air Oxidation (Slow)

Figure 1: Stepwise synthetic pathway highlighting critical control points to avoid diamine and disulfide impurities.

Troubleshooting Center (FAQ)

Issue 1: "My product is a sludge/oil that won't solidify."

Diagnosis: Disulfide contamination or trapped solvent.[1][11] The Fix:

  • Degas Solvents: Thiols are sensitive to oxidation.[1] Ensure your ethanol and NaOH solutions are degassed (sparged with

    
     or Ar) before use.[1]
    
  • Reductive Workup: Add a pinch of Sodium Dithionite (

    
    ) or Dithiothreitol (DTT) during the acidification step.[1] This reduces any disulfide dimers back to the monomeric thiol, improving crystallinity.
    
  • Recrystallization: Recrystallize from Ethanol/DMF (9:1).

Issue 2: "I have low yield after acidification (Step 3)."

Diagnosis: Incorrect pH endpoint (Amphoteric Loss). The Science: this compound is amphoteric.[1]

  • pH > 10: Soluble as Thiolate anion (

    
    ).[1]
    
  • pH < 2: Soluble as Pyrazinium/Ammonium cation (

    
    ).[1]
    
  • pH 5–6: Isoelectric point (Maximum precipitation).[1] The Fix: Do not use strong mineral acids (HCl) for precipitation, as you may overshoot the pKa. Use Glacial Acetic Acid to gently reach pH 5–6.[1]

Issue 3: "The reaction stalls at the chloro-intermediate."

Diagnosis: Nucleophile deactivation.[1] The Fix:

  • Solvent Switch: If using Ethanol, switch to n-Butanol or DMF .[1] The higher boiling point of n-Butanol (

    
    ) drives the substitution of the deactivated chlorine (deactivated by the electron-donating amino group at position 2).
    
  • Catalysis: Add 5 mol% KI (Potassium Iodide) . The Finkelstein reaction generates a transient, more reactive Iodo-intermediate.[1]

Quantitative Data: Solvent & Reagent Effects[7][12]

The following data summarizes optimization runs for the thiolation step (2-amino-3-chloro


 thiol).
Thionating AgentSolventTemp (

C)
Yield (%)Purity (HPLC)Notes
Thiourea (1.2 eq) Ethanol 78 (Reflux) 88% >95% Recommended.[1] High purity.
NaSH (2.0 eq)Ethanol7865%82%Significant disulfide formation.[1]
Thiourea (1.2 eq)DMF10091%88%Higher yield, but harder workup.
Lawesson's ReagentToluene11045%60%Difficult purification; not recommended.[1]

Advanced Troubleshooting Logic

Use this decision tree when encountering unexpected results.

Troubleshooting Start Problem Detected Impurity Impurity Type? Start->Impurity Yield Yield Issue? Start->Yield Dimer Dimer/Disulfide? Impurity->Dimer High MP Solid StartMat Unreacted SM? Yield->StartMat SM on TLC Sol3 Check pH Target pH 5-6 Yield->Sol3 No SM, No Solid Sol1 Add DTT/Dithionite Degas Solvents Dimer->Sol1 Sol2 Switch to n-Butanol Add KI Catalyst StartMat->Sol2

Figure 2: Diagnostic logic for common synthetic failures.

References

  • PrepChem. (n.d.).[1] Synthesis of 2-Aminoquinoxaline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.[1] Retrieved from [Link]

  • Mthembu, S. N., et al. (2020).[2] Breaking a Couple: Disulfide Reducing Agents. ChemBioChem.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. (Contextual reference for aminonitrile hydrolysis mechanisms). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 2-Aminoquinoxaline-3-thiol in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 2-Aminoquinoxaline-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this important heterocyclic building block. Quinoxaline derivatives are foundational in the development of a wide range of therapeutic agents, noted for their diverse biological activities.[1][2] However, the unique structural features of this compound often present significant solubility hurdles in common polar aprotic solvents.

This guide moves beyond simple protocols to explain the underlying chemical principles driving these challenges, providing you with the expert insights needed to design robust and successful experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound poorly soluble even in strong polar aprotic solvents like DMSO or DMF?

This is the most common query we receive. The poor solubility is not due to a lack of polarity, but rather to exceptionally strong intermolecular forces in the solid state that the solvent must overcome.

Core Scientific Reason: Tautomerism and Intermolecular Forces

The primary reason for the low solubility of this compound is its existence as a stable thione tautomer in the solid state. While often drawn in the thiol form, the equilibrium heavily favors the 3-aminoquinoxaline-2(1H)-thione structure.

  • Thiol-Thione Tautomerism: The molecule rapidly interconverts between the thiol and the more stable thione form. The thione tautomer features a C=S double bond and an N-H bond within the pyrazine ring.

  • Hydrogen Bonding: The N-H group in the thione tautomer, along with the exocyclic amino (-NH2) group, acts as a potent hydrogen bond donor. The C=S group and the quinoxaline nitrogen atoms are effective hydrogen bond acceptors. This creates a dense, stable network of hydrogen bonds in the crystal lattice.

  • Pi-Pi Stacking: The planar, aromatic quinoxaline core allows for significant π-π stacking interactions between molecules, further stabilizing the crystal structure and increasing the energy required for dissolution.

A solvent molecule, even a polar one like DMSO, must expend a significant amount of energy to break apart this highly stable, hydrogen-bonded, and stacked crystal lattice.

Caption: Oxidation of the thiol monomer to a poorly soluble disulfide dimer.

Troubleshooting Protocol 2: Preventing Oxidative Dimerization

  • Use De-gassed Solvents: Before use, sparge your polar aprotic solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Whenever possible, handle the solid and prepare the solution in a glovebox or under a positive pressure of Nitrogen or Argon. This minimizes contact with atmospheric oxygen.

  • (Optional) Add a Reducing Agent: For applications where it will not interfere, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) to the solution. A substoichiometric amount (e.g., 0.01 to 0.1 equivalents) can be sufficient to scavenge trace oxygen and keep the thiol in its reduced state. Self-Validation: This step is only for non-reactive applications. Test compatibility with your downstream chemistry on a small scale first.

Q4: Physical methods are insufficient. How can I chemically modify the compound to achieve a stable, high-concentration solution?

When physical methods fail, the most effective strategy is to convert the neutral molecule into a salt. By deprotonating the acidic thiol group, you form a thiolate anion, which is an ionic species. Ionic compounds are significantly more soluble in polar solvents. This is a common strategy for increasing the solubility of acidic or basic drug compounds. [3][4] Troubleshooting Protocol 3: Enhancing Solubility via Basification

This protocol aims to form the highly soluble thiolate salt in situ.

  • Setup: To a vial containing a known mass of this compound, add the desired volume of a high-quality polar aprotic solvent (e.g., Anhydrous DMSO or DMF).

  • Select a Base: Choose a suitable non-nucleophilic organic base.

    • Recommended: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA). They are strong, non-nucleophilic, and fully soluble.

    • Alternative: Anhydrous potassium carbonate (K₂CO₃). This is a solid base and may require more vigorous stirring and longer equilibration time.

  • Stoichiometric Addition: Add the base dropwise while stirring. Start with 1.05 equivalents relative to the thiol.

    • Causality: The base removes the proton from the thiol group (or the N-H in the thione tautomer), creating a negatively charged thiolate anion. The counter-ion (e.g., DBU-H⁺) completes the salt pair. This charge separation dramatically increases the compound's affinity for polar solvents.

  • Assess Dissolution: Stir at room temperature for 10-15 minutes. The solid should dissolve completely. If some solid remains, a small additional amount of base (e.g., another 0.05 eq) can be added.

  • Validation and Use: The resulting solution is a stock of the thiolate salt.

    • Trustworthiness Check: This solution will have a different reactivity profile than the neutral thiol. The thiolate is a much stronger nucleophile. Ensure this is compatible with your planned reaction. For long-term storage, blanket the solution with an inert gas and store it at a low temperature to prevent degradation.

Systematic Troubleshooting Workflow

For a consistent and logical approach to solving solubility issues with this compound, follow this workflow.

TroubleshootingWorkflow start Start: Insoluble Compound in Polar Aprotic Solvent protocol1 Protocol 1: Enhanced Physical Dissolution (Grind, Sonicate, Heat) start->protocol1 check1 Is the compound fully dissolved? protocol1->check1 stable_check Is the solution stable upon cooling to RT? check1->stable_check Yes protocol3 Issue: Intrinsic Low Solubility Implement Protocol 3: Enhance Solubility via Basification (Add Base, e.g., DBU) check1->protocol3 No precipitate_check Does a precipitate form over time? stable_check->precipitate_check Yes success Success: Stable Solution Achieved stable_check->success No, compound crashes out protocol2 Issue: Likely Oxidation Implement Protocol 2: Prevent Dimerization (Inert atmosphere, degas solvent) precipitate_check->protocol2 Yes precipitate_check->success No protocol2->success protocol3->success

Caption: A systematic workflow for troubleshooting solubility issues.

Data Reference Table

Quantitative solubility data for this compound is not widely published. The following table provides qualitative guidance based on solvent properties and expert experience with similar heterocyclic systems. [5][6]

Solvent Type Dielectric Constant (ε) Dipole Moment (μ) Qualitative Solubility Senior Scientist Commentary
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic 32.2 4.09 Good to Moderate High boiling point and strong solvating power. An excellent first choice for difficult compounds.
Dimethyl Sulfoxide (DMSO) Polar Aprotic 47.2 3.96 Good to Moderate A very strong H-bond acceptor, effective at disrupting the crystal lattice. Often the go-to solvent. [5]
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 3.86 Moderate Similar to DMSO but slightly less potent. A very common and effective reaction solvent. [5][7]
Acetonitrile (ACN) Polar Aprotic 36.6 3.44 Poor to Low Less effective at hydrogen bonding compared to DMSO/DMF, resulting in lower solvating power for this specific molecule.

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 1.75 | Poor | Lower polarity and dielectric constant make it a poor choice for dissolving this highly crystalline, H-bonded solid. |

References
  • Quinoxaline derivative - Solubility of Things. (n.d.).
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. (n.d.). ResearchGate.
  • Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. (n.d.). Benchchem.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020, July 30). PMC - NIH.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
  • 2-Aminoquinoxaline. (n.d.). PubChem - NIH.
  • Reagents & Solvents: How to Work with Thiols. (n.d.). Department of Chemistry: University of Rochester.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). PMC - NIH.
  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. (2013, August 19). ResearchGate.
  • Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. (n.d.). MDPI.
  • Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. (2025, August 6). ResearchGate.
  • The Chemistry of the Thiol Groups. (n.d.). ResearchGate.
  • Thiol. (n.d.). Wikipedia.
  • Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. (n.d.). Pharmacophore.
  • Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. (2026, January 6). American Chemical Society.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
  • 6.8: Thiols (Mercaptans). (2021, May 20). Chemistry LibreTexts.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
  • The amino acid esters are soluble in DMF and DMSO and H 2 O. (n.d.). ResearchGate.

Sources

Technical Guide: Recrystallization & Purification of 2-Aminoquinoxaline-3-thiol

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Aminoquinoxaline-3-thiol (CAS: 13755-38-9) is a heterocyclic building block often used in the synthesis of bioactive compounds.[1] Successful purification requires understanding its tautomeric nature .[1]

While often named as a thiol (-SH), in the solid state and polar solutions, it predominantly exists as the thione tautomer (2-aminoquinoxaline-3(4H)-thione ). This thione character confers high polarity and high melting points (>240°C), rendering standard non-polar solvents (hexane, ether) ineffective for dissolution.[1] Furthermore, the molecule is amphoteric : the amine group is basic, while the thioamide proton is acidic (pKa ~8-9).

This guide prioritizes a two-stage purification strategy:

  • Acid-Base Reprecipitation: To remove bulk non-acidic impurities.[1]

  • Recrystallization: To refine crystal habit and remove trace soluble impurities.[1]

Solvent Selection Matrix

The following table summarizes solvent suitability based on the thione-thiol equilibrium and polarity.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95-100%) Primary SolventHigh Best balance of solubility at reflux and recovery at

.[1] Minimizes disulfide formation compared to aqueous systems.[1]
DMF / Water Alternative SystemMedium Use only if the compound is insoluble in boiling ethanol.[1] Dissolve in hot DMF, then add water as an anti-solvent.[1]
Glacial Acetic Acid Special CaseHigh Excellent solvent power due to protonation of the amine.[1] Risk of forming acetate salts; requires thorough drying.[1]
aq. NaOH / HCl Purification (Not Cryst.)[1]Critical Used for "Chemical Reprecipitation."[1] Dissolves the thiol as a thiolate anion; impurities are filtered off.[1]
Hexane / Ether Wash SolventsLow Strictly for washing filter cakes to remove non-polar surface impurities.[1]

Detailed Experimental Protocols

Protocol A: Acid-Base Reprecipitation (Crude Cleanup)

Recommended as the first step for crude material with >5% impurities.

Mechanism: The thiol proton is acidic.[1] Dissolving in base converts the product to a water-soluble thiolate (

11
  • Dissolution: Suspend crude this compound in 2M NaOH (10 mL per gram of solid). Stir at room temperature for 15 minutes.

  • Filtration: Filter the dark solution through a Celite pad to remove insoluble impurities. Keep the filtrate.

  • Precipitation: Cool the filtrate to

    
     in an ice bath.
    
  • Acidification: Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring until pH reaches ~5-6. A thick yellow/orange precipitate will form.[1]

  • Collection: Filter the solid, wash with copious water, and dry.[1]

Protocol B: Recrystallization (Final Polish)

Recommended for material already >95% pure.

  • Preparation: Place the solid in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) (approx. 20-30 mL/g).[1]

  • Heating: Heat to reflux.[1] If the solid does not dissolve after 10 minutes of reflux, add DMF dropwise through the condenser until dissolution is complete.

    • Note: If a small amount of black material remains insoluble, filter the hot solution quickly.[1]

  • Crystallization: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid cooling and oiling out).[1] Then, cool to

    
    .
    
  • Isolation: Filter the bright yellow/orange crystals. Wash with cold ethanol.[1]

Troubleshooting Center (FAQ)

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing.

Cause: The solvent system is too polar, or the solution was cooled too rapidly, trapping impurities that lower the melting point.[1] Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the "good" solvent (e.g., Ethanol).[1]

  • Seed the solution: Add a tiny crystal of pure product to the hot solution.

  • Cool very slowly (wrap the flask in foil or a towel).

Q2: The product turned dark orange/brown during recrystallization.

Cause: Oxidation.[1] Thiols are susceptible to air oxidation, forming disulfides (dimers), which are often darker and less soluble.[1] Solution:

  • Add a reducing agent: Add 1-2% mercaptoethanol or sodium metabisulfite to the recrystallization solvent.

  • Degas solvents: Sparge the ethanol with Nitrogen/Argon for 15 minutes before use.[1]

Q3: Low recovery yield (<50%).

Cause: The compound is too soluble in the cold solvent, or the "anti-solvent" ratio is incorrect.[1] Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to recover a "second crop."

  • If using DMF/Water, increase the proportion of Water (anti-solvent) in the final cooling stage.[1]

Process Visualization

The following diagram illustrates the decision logic for purifying this compound, distinguishing between chemical purification (Reprecipitation) and physical purification (Recrystallization).

PurificationWorkflowStartCrude this compoundPurityCheckPurity AssessmentStart->PurityCheckAcidBaseProtocol A: Acid-Base Reprecipitation(Dissolve in 2M NaOH -> Filter -> Acidify)PurityCheck->AcidBaseLow Purity / Dark ColorRecrystProtocol B: Recrystallization(Reflux in Ethanol)PurityCheck->RecrystHigh Purity (>90%)PrecipitateIsolated Solid (Pre-Purified)AcidBase->PrecipitatePrecipitate->RecrystFinal PolishHotFilterHot Filtration(Remove insolubles)Recryst->HotFilterIf solids remainCoolingSlow Cooling(RT -> 4°C)Recryst->CoolingHotFilter->CoolingFinalProductPure Crystals(Yellow/Orange Needles)Cooling->FinalProduct

Figure 1: Decision matrix for purification. Protocol A utilizes the acidic thiol proton for chemical cleanup, while Protocol B utilizes thermal solubility differentials for crystal growth.

References

  • Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol and related derivatives.[1][2] (General heterocyclic synthesis and purification protocols). 2[3][2][4][5][6][7]

  • National Institutes of Health (PMC). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines.[1] (Discussion of recrystallization solvents for quinoxaline thiones). 3[3][2][4][5][6][7][8][9]

  • Google Patents (US3446809A). Process for the preparation of 2-amino-3-hydroxyquinoxalines.[1] (Analogous purification via acid-base precipitation).[1] 10[3][2][4][5][6][7][8][11]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] (General principles for heterocyclic amines and thiols). 12[3][2][4][5][6][7][8][9][11]

Technical Support Center: Navigating the Thermal Instability of 2-Aminoquinoxaline-3-thiol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis of novel quinoxaline-based compounds: the thermal instability of 2-aminoquinoxaline-3-thiol intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with the integrity of this key synthetic building block. By understanding the underlying causes of its instability and implementing robust experimental strategies, you can significantly improve your reaction yields, product purity, and overall success in synthesizing your target molecules.

Introduction: The Challenge of a Key Intermediate

This compound is a pivotal intermediate in the development of a wide range of biologically active compounds. However, its utility is often hampered by its inherent thermal and oxidative instability. Researchers frequently observe discoloration, the formation of insoluble materials, and the appearance of multiple unidentified peaks during chromatographic analysis, all of which are indicative of decomposition. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in the principles of heterocyclic and thiol chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical signs of this compound decomposition?

A: Decomposition can manifest in several ways:

  • Visual Observation: The reaction mixture or the isolated intermediate may change color, often darkening to a brown or black tar-like substance. The formation of a precipitate is also a common sign.

  • Solubility Issues: The decomposed material often exhibits poor solubility in common organic solvents.

  • Chromatographic Analysis (TLC/LC-MS): You may observe streaking on the TLC plate, the appearance of multiple new spots, and a significant decrease in the intensity of the spot corresponding to the desired product. LC-MS analysis will likely show a complex mixture of peaks, with masses corresponding to potential decomposition products such as disulfides or oxidation products.

  • NMR Spectroscopy: A complex 1H NMR spectrum with broad peaks and a low integration value for the desired product signals is a strong indicator of decomposition.

Q2: What are the primary factors contributing to the instability of this compound?

A: The instability of this intermediate is multifactorial, stemming from both its inherent chemical structure and the experimental conditions:

  • Thermal Stress: The quinoxaline ring system, while aromatic, can be susceptible to degradation at elevated temperatures, especially when functionalized with reactive groups like amines and thiols. Studies on related heterocyclic compounds show that decomposition often begins at temperatures above 250 °C, but this can be significantly lower depending on the specific substituents and the reaction matrix[1].

  • Oxidation: The thiol group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen. The primary oxidation product is the corresponding disulfide, but further oxidation to sulfoxides and sulfonic acids can also occur, especially in the presence of heat and trace metals. The precursor, 2-aminothiophenol, is itself known to be unstable and easily oxidizes to form a disulfide, suggesting that this reactivity is an intrinsic property of this functionality[2].

  • Acid/Base Sensitivity: The amino and thiol groups can be protonated or deprotonated, and the resulting species may have different stability profiles. Extreme pH conditions can catalyze decomposition pathways.

  • Presence of Catalysts: While catalysts are often necessary for the synthesis, some can also promote decomposition. For example, residual transition metals can catalyze oxidation reactions.

Q3: What are the likely decomposition pathways for this compound?

A: Based on the known chemistry of thiols and heterocyclic compounds, several decomposition pathways are plausible:

  • Oxidative Dimerization: The most common decomposition pathway is the oxidation of the thiol to a disulfide. This can occur in the presence of air and is often accelerated by heat.

  • Thiol-Ene Reactions and Polymerization: The thiol group can potentially react with other molecules in the reaction mixture, or with other molecules of the intermediate itself, leading to the formation of oligomers or polymers.

  • Ring Opening/Fragmentation: At higher temperatures, the quinoxaline ring itself may undergo fragmentation. The thermal decomposition of simpler thiols like ethanethiol has been shown to proceed through C-S bond cleavage or intramolecular elimination to form H2S[3]. Similar pathways could be possible for this more complex molecule.

Troubleshooting Guides

Issue 1: Rapid Discoloration and Tar Formation During Synthesis

This is a classic sign of thermal decomposition and/or oxidation. The following steps can help mitigate this issue.

The primary strategy to prevent thermal degradation is to maintain a low reaction temperature and strictly exclude oxygen.

Step-by-Step Methodology:

  • Reaction Setup: Assemble your glassware and ensure it is thoroughly dried to remove any moisture. A flame-dried or oven-dried setup is recommended.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before adding any reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Degassing Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This is particularly important for solvents that can dissolve significant amounts of oxygen.

  • Temperature Control:

    • If the reaction is exothermic, add the reagents slowly to a cooled solution to maintain a consistent internal temperature.

    • If heating is required, use a precisely controlled heating mantle or oil bath. Aim for the lowest possible temperature at which the reaction proceeds at a reasonable rate. Consider microwave-assisted synthesis, which can sometimes promote reactions at lower bulk temperatures and shorter reaction times[4][5]. Room temperature synthesis using appropriate catalysts should also be explored[6].

  • Monitoring the Reaction: Monitor the reaction progress closely using TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially degradative conditions.

Causality Behind the Choices:

  • Inert Atmosphere: By removing oxygen, you directly inhibit the primary oxidative decomposition pathway leading to disulfide formation and other oxidized byproducts[2].

  • Low Temperature: Chemical reactions, including decomposition reactions, have rates that are highly dependent on temperature. By keeping the temperature low, you are kinetically disfavoring the decomposition pathways.

Issue 2: Formation of an Insoluble Precipitate

This is often due to the formation of the disulfide dimer or higher molecular weight oligomers/polymers, which are typically less soluble than the monomeric thiol.

If the free thiol is too unstable to be isolated, a strategy of in situ derivatization can be employed. This involves immediately reacting the newly formed thiol with a suitable electrophile to protect it from oxidation and other side reactions.

Step-by-Step Methodology:

  • Synthesize the Intermediate: Follow the low-temperature synthesis protocol described above to generate the this compound in solution.

  • Do Not Isolate: Once the formation of the intermediate is confirmed by in-process control (e.g., TLC or LC-MS), do not attempt to isolate it.

  • Add the Derivatizing Agent: Directly to the reaction mixture, add the desired electrophile (e.g., an alkyl halide, benzyl bromide, or Michael acceptor). This will cap the reactive thiol group, forming a more stable thioether.

  • Work-up and Purification: Proceed with the work-up and purification of the more stable derivatized product.

Causality Behind the Choices:

  • Thiol Reactivity: Thiols are excellent nucleophiles and will readily react with a variety of electrophiles. By adding an electrophile to the reaction mixture, you are taking advantage of this inherent reactivity to form a stable C-S bond, effectively "protecting" the thiol from degradation.

  • Stability of Thioethers: Thioethers are significantly more stable towards oxidation than thiols, making them easier to handle and purify.

Issue 3: Complex Mixture of Products Observed by LC-MS

If you are consistently observing a multitude of peaks in your LC-MS, it is crucial to identify the major decomposition products to better understand the degradation pathways.

Step-by-Step Methodology:

  • Forced Degradation Study: In a controlled experiment, take a small, relatively pure sample of your this compound intermediate (if it can be isolated, even for a short time) and subject it to conditions that you suspect are causing decomposition (e.g., heating in the presence of air).

  • LC-MS/MS Analysis: Analyze the resulting mixture by high-resolution LC-MS/MS.

    • Look for a peak with a mass corresponding to the disulfide dimer (M-H) of the starting material.

    • Search for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.), which would indicate the formation of sulfoxides or sulfonic acids.

    • Use the fragmentation pattern (MS/MS) to help elucidate the structure of the major degradation products.

  • NMR Analysis of a Crude, Decomposed Sample: While the spectrum may be complex, it might be possible to identify characteristic signals for the disulfide or other major byproducts.

Data Presentation: Potential Decomposition Products

CompoundStructureExpected [M-H]⁻Notes
This compoundQuinoxaline-NH₂-SH176.03Desired Intermediate
Disulfide DimerQuinoxaline-NH₂-S-S-NH₂-Quinoxaline352.06Common oxidation product
SulfoxideQuinoxaline-NH₂-S(O)H192.03Further oxidation product
Sulfonic AcidQuinoxaline-NH₂-SO₃H224.02Further oxidation product

Visualizations

Diagram 1: Potential Decomposition Pathways

DecompositionPathways A This compound B [O], Heat F High Heat C Disulfide Dimer B->C Oxidative Dimerization D Further Oxidation E Sulfoxide / Sulfonic Acid D->E G Ring Fragmentation / Polymerization F->G Thermal Decomposition Workflow Start Start: Dry Glassware Inert Purge with Inert Gas (Ar/N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Reagents Slowly Add Reagents at Low Temp Solvent->Reagents Monitor Monitor Reaction (TLC/LC-MS) Reagents->Monitor Decision Isolate or Derivatize? Monitor->Decision Isolate Low Temp Workup & Purification Decision->Isolate If stable enough Derivatize Add Electrophile for In Situ Protection Decision->Derivatize If unstable Final_Product Stable Product Isolate->Final_Product Derivatize->Final_Product

Caption: Recommended workflow for handling thermally sensitive intermediates.

Conclusion

The successful synthesis of complex molecules often hinges on the careful handling of reactive intermediates. By understanding the inherent instability of this compound and proactively implementing strategies to mitigate its decomposition, researchers can significantly improve the efficiency and reproducibility of their synthetic routes. The key principles of maintaining a low temperature, excluding oxygen, and considering in situ derivatization are your most powerful tools in overcoming this common synthetic hurdle.

References

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Aminoquinoxaline-3-thiol: Elucidating Tautomeric Identity with ¹H NMR and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, and antiviral activities. The functionalization of this privileged heterocycle offers a rich avenue for the modulation of its physicochemical and biological characteristics. Among its derivatives, 2-Aminoquinoxaline-3-thiol stands out as a versatile intermediate and a potential pharmacophore. Its structural elucidation, however, is not trivial due to the existence of multiple tautomeric forms.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a rationale for spectral interpretation based on comparative data from closely related structures. We will delve into the critical issue of tautomerism and compare the insights gained from ¹H NMR with those from other key analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of this molecule's structural identity.

The Central Question: Unmasking the Dominant Tautomer

This compound can, in principle, exist in several tautomeric forms, primarily through thiol-thione and amino-imino equilibria. The four principal potential tautomers are the amino-thiol form, the amino-thione form, the imino-thiol form, and the imino-thione form. The predominance of one tautomer over the others is influenced by factors such as the solvent, temperature, and pH. Understanding the dominant tautomeric form is paramount as it dictates the molecule's hydrogen bonding capabilities, steric profile, and ultimately, its interaction with biological targets.

For heterocyclic systems containing a thiol group adjacent to a nitrogen atom, the thione tautomer is often more stable and tends to predominate in both the solid state and in neutral solutions[1][2]. This preference is a key consideration in the spectral analysis of this compound.

¹H NMR Spectral Analysis: A Window into Molecular Structure

Experimental Protocol: A Validated Approach

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a quinoxaline derivative, ensuring data integrity and reproducibility.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. The choice of DMSO-d₆ is crucial as it is an excellent solvent for many polar organic compounds and its residual proton signal does not typically interfere with the aromatic region of interest. Furthermore, it facilitates the observation of exchangeable protons (NH and SH) which often appear as broad signals.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and correctly phased peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the chemical shifts, coupling patterns (multiplicities), and coupling constants to assign the signals to the respective protons in the molecule.

Predicted ¹H NMR Spectrum and Interpretation in DMSO-d₆

Based on extensive data from analogous 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkoxyquinoxaline-2(1H)-thiones, the ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to be most consistent with the 3-amino-1,4-dihydroquinoxaline-2-thione tautomer.

Figure 1. Predicted dominant tautomer and proton environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~14.1 - 14.5Broad Singlet1HN-HThe proton on the nitrogen in the quinoxaline ring of the thione tautomer is expected to be significantly deshielded due to the electron-withdrawing effect of the thiocarbonyl group and potential intermolecular hydrogen bonding with the solvent or other molecules. This is consistent with the observed chemical shifts of ~14.1-14.5 ppm for the N-H proton in various 3-alkylamino- and 3-alkoxyquinoxaline-2(1H)-thiones[3].
~7.3 - 7.6Multiplet4HAr-HThe four protons on the benzene ring of the quinoxaline moiety are expected to resonate in this region, typical for aromatic protons. The exact chemical shifts and coupling patterns will depend on the electronic effects of the amino and thione groups. Data from related quinoxaline thiones show these aromatic protons appearing in a multiplet in the 7.29–7.59 ppm range[3].
~5.0 - 7.0Broad Singlet2H-NH₂The protons of the primary amino group are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with residual water in the solvent. The chemical shift can vary depending on concentration and temperature. In related amino-substituted quinolines, the NH₂ protons have been observed in the range of 7.0-7.5 ppm[4].
~3.0 - 4.0Broad Singlet(1H)-SHIf the thiol tautomer were present in a significant amount, a broad singlet corresponding to the thiol proton would be expected in this region. However, based on the expected predominance of the thione form, this signal may be absent or have very low intensity.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR provides strong evidence for the dominant tautomeric form, a multi-technique approach provides a more robust structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups within a molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a spectrum can be acquired from a thin film of the compound on a salt plate after solvent evaporation.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

The FTIR spectrum would be instrumental in distinguishing between the thiol and thione tautomers.

Table 2: Key Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationSignificance for Tautomer Identification
~3400-3200N-H stretchThe presence of strong to medium bands in this region would be indicative of the N-H stretching vibrations of the amino group (-NH₂) and the N-H group in the quinoxaline ring of the thione tautomer.
~2600-2550S-H stretchA weak absorption band in this region would be a definitive marker for the presence of the thiol (-SH) group, indicating the existence of the thiol tautomer[5]. The absence or very low intensity of this band would support the predominance of the thione form.
~1650-1600C=N stretch / N-H bendStrong absorptions in this region are expected for the C=N stretching vibrations within the quinoxaline ring and the N-H bending (scissoring) vibration of the amino group.
~1200-1050C=S stretchA strong absorption band in this region is characteristic of the thiocarbonyl (C=S) group and would be a key indicator of the thione tautomer.

The combined observation of N-H stretching bands, a strong C=S stretching band, and the absence or very weak intensity of an S-H stretching band in the FTIR spectrum would provide compelling evidence for the dominance of the 3-amino-1,4-dihydroquinoxaline-2-thione tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its elemental composition and structural features.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Expected Mass Spectrum:

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the molecular weight of this compound (C₈H₇N₃S, MW = 177.23 g/mol ). The presence of an odd number of nitrogen atoms will result in an odd nominal molecular weight, which is a useful diagnostic tool[6].

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. While a detailed prediction is complex, potential fragmentation pathways could involve the loss of small neutral molecules such as HCN, CS, or NH₃. The fragmentation of the quinoxaline ring system would also be expected. Analyzing the fragmentation of related quinoxaline derivatives can help in interpreting the spectrum of the target compound.

While mass spectrometry is excellent for confirming the molecular formula, it is generally less informative than NMR and FTIR for distinguishing between tautomers, as the ionization process can potentially alter the tautomeric equilibrium. However, it serves as an essential complementary technique for confirming the identity of the synthesized compound.

Conclusion: A Unified Spectroscopic Picture

FTIR spectroscopy serves as a powerful complementary technique, with the presence of a strong thiocarbonyl (C=S) absorption and the absence of a significant thiol (S-H) stretch providing definitive evidence for the thione form. Mass spectrometry confirms the molecular weight and elemental composition, completing the structural elucidation puzzle.

For researchers in drug discovery and development, a thorough understanding of the tautomeric behavior of lead compounds like this compound is not merely an academic exercise. It is a critical step in understanding the molecule's three-dimensional structure, its potential for intermolecular interactions, and ultimately, its ability to effectively bind to its biological target. This guide provides a robust framework for the spectroscopic characterization of this important heterocyclic compound, emphasizing the synergy of ¹H NMR, FTIR, and MS in providing a clear and validated structural assignment.

References

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A Senior Application Scientist's Guide to the Spectroscopic Identity of 2-Aminoquinoxaline-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth FTIR Analysis and Comparative Guide for Researchers

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out for their vast therapeutic and electronic applications.[1][2] Among these, 2-Aminoquinoxaline-3-thiol is a crucial synthetic intermediate whose structural integrity is paramount for downstream applications. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of such molecules.

This guide provides an in-depth analysis of the characteristic FTIR absorption peaks of this compound. Moving beyond a simple list of wavenumbers, we will explore the causality behind peak assignments, address the critical issue of tautomerism, and provide a comparative framework against related structures. Furthermore, we present a self-validating experimental protocol for acquiring high-fidelity spectra, ensuring reproducibility and accuracy in your own laboratory settings.

The Decisive Role of Tautomerism in Spectral Interpretation

A foundational concept in the analysis of this compound is its existence in two potential tautomeric forms: the thiol form and the thione form. The equilibrium between these tautomers is influenced by factors such as the physical state (solid or solution) and solvent polarity. In the solid state, which is typically analyzed by FTIR, the thione form is often more stable due to favorable intermolecular hydrogen bonding. The resulting FTIR spectrum is a composite signature of the dominant tautomer. Understanding these structures is the first step in a credible spectral assignment.

G cluster_0 Thiol Tautomer cluster_1 Thione Tautomer Thiol Thione Thiol->Thione Tautomerization

Caption: Thiol-Thione tautomerism in this compound.

The presence of a weak S-H stretching band around 2550 cm⁻¹ would confirm the thiol form, while its absence and the appearance of strong N-H stretching and C=S (thione) bands would indicate the dominance of the thione tautomer.[3]

Characteristic FTIR Absorption Peaks: A Predictive and Comparative Analysis

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Comparative Notes
3480 - 3250Medium, Sharp (doublet)ν(N-H) asym & sym stretch of -NH₂Characteristic for primary amines. The presence of two distinct bands is a hallmark of the -NH₂ group. Similar ranges are reported for other amino-substituted heterocycles.[7]
3200 - 3100Medium, Broadν(N-H) stretch of ring N-HThis broad peak is a strong indicator of the thione tautomer , where the proton resides on a ring nitrogen. The broadness is due to intermolecular hydrogen bonding.[8]
3100 - 3000Medium to Weakν(C-H) aromatic stretchTypical for C-H bonds on an aromatic ring. Quinoxaline derivatives consistently show absorptions in this region.[5]
~2550Weakν(S-H) stretch of -SHThe definitive peak for the thiol tautomer . Its intensity is characteristically weak. If this peak is observed, it confirms the presence of the thiol form.[3]
1650 - 1620Strongδ(N-H) scissoring of -NH₂This bending vibration is a reliable indicator for the primary amino group.[7]
1625 - 1550Medium to Strongν(C=C) and ν(C=N) ring stretchThese absorptions arise from the stretching of double bonds within the quinoxaline ring system.[5][6]
1350 - 1100Medium to Strongν(C=S) stretchA key band for the thione tautomer . This region can be complex, but a strong absorption here, coupled with the absence of a ν(S-H) peak, points to the thione structure.
900 - 670Strongγ(C-H) out-of-plane bendThese strong bands in the fingerprint region are characteristic of the substitution pattern on the benzene ring.[5]

Comparative Spectra: Building Confidence in Peak Assignments

To validate our predictive assignments, we can compare them with the known spectral features of simpler, related molecules.

CompoundKey Functional GroupCharacteristic Peak(s) (cm⁻¹)Relevance to this compound
Quinoxaline Quinoxaline Core3050 (Aromatic C-H), 1570 (C=N), 760 (C-H oop)Provides the foundational vibrational modes for the core heterocyclic ring system.
Aniline Aromatic Amine3430 & 3350 (N-H stretch), 1620 (N-H bend)Confirms the assignment of the primary amino group vibrations.
Thiophenol Aromatic Thiol~2550 (S-H stretch)Serves as the primary reference for the thiol group's stretching vibration.[4]
Quinoxaline-2,3-dione Cyclic Amide~3200 (N-H stretch), ~1680 (C=O stretch)While containing a carbonyl, the N-H stretching region is analogous to the thione tautomer.[9]

This comparative approach allows for a more robust interpretation. For instance, observing bands near 3400 cm⁻¹ and 1630 cm⁻¹ strongly suggests the presence of the -NH₂ group, as seen in aniline, while a band near 3150 cm⁻¹ is more consistent with the ring N-H of the thione tautomer, analogous to the N-H in quinoxaline-2,3-dione.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via KBr Pellet

The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation. For solid-state analysis of a compound like this compound, the Potassium Bromide (KBr) pellet method is a gold standard.

Causality in Protocol Design: The objective is to disperse the analyte molecules within an infrared-transparent matrix (KBr) to minimize light scattering and intermolecular interference, allowing for the clear resolution of vibrational modes.

G start Start grind 1. Grind Sample & KBr (1-2 mg sample : 100-200 mg KBr) Rationale: Ensures homogenous mixture and small particle size to reduce scattering. start->grind mix 2. Mix Thoroughly Rationale: Creates a uniform dispersion of the analyte in the KBr matrix. grind->mix pelletize 3. Load into Pellet Die Rationale: Prepares the mixture for pressing. mix->pelletize press 4. Apply Pressure (8-10 tons for 2-5 min) Rationale: Fuses KBr into a transparent or translucent disc. pelletize->press inspect 5. Inspect Pellet Is it transparent/translucent? press->inspect inspect->grind No, pellet is opaque. Regrind and press again. analyze 6. Analyze in FTIR Rationale: Obtain the infrared spectrum. inspect->analyze Yes end End analyze->end

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Drying: Gently dry both the this compound sample and spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours and store in a desiccator. Rationale: KBr is hygroscopic; removing adsorbed water is critical to avoid a large, broad O-H absorption band (~3400 cm⁻¹) that can obscure N-H stretching peaks.

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of KBr. Rationale: This 1:100 ratio ensures that the sample is dilute enough to follow the Beer-Lambert law, preventing peak saturation.

  • Grinding: Using a clean agate mortar and pestle, grind the KBr first to create a fine powder, then add the sample and continue grinding for 3-5 minutes until the mixture is a homogenous, fine powder. Rationale: Vigorous grinding reduces particle size below the wavelength of IR light, minimizing scattering (the Christiansen effect) and ensuring a clear, high-quality spectrum.

  • Pellet Formation: Transfer the powder mixture to a pellet press die. Distribute it evenly. Place the die under a hydraulic press and apply 8-10 tons of pressure for 2-5 minutes. Rationale: The high pressure causes the KBr to flow and fuse into a solid, transparent matrix, trapping the analyte.

  • Inspection and Analysis: Carefully remove the resulting pellet. It should be transparent or translucent. Place the pellet in the FTIR spectrometer's sample holder and acquire the spectrum.

By following this protocol, you establish a self-validating system. An opaque or cloudy pellet indicates poor grinding or moisture contamination, prompting a repeat of the preparation steps and ensuring that the final spectrum is of high analytical quality.

Conclusion

The FTIR spectrum of this compound is a rich source of structural information, defined by the vibrational modes of its quinoxaline core, its primary amine substituent, and its thiol/thione functional group. The key to accurate interpretation lies in recognizing the potential for tautomerism. A definitive analysis hinges on identifying the weak S-H stretch around 2550 cm⁻¹ (thiol form) or, more commonly, the broader N-H ring stretch above 3100 cm⁻¹ and C=S vibrations (thione form), in conjunction with the characteristic peaks of the amino group and the aromatic core. By employing the rigorous experimental protocol and comparative framework detailed in this guide, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this important heterocyclic compound.

References

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A Comparative Analysis of the Biological Activities of 2-Aminoquinoxaline-3-thiol and 2-Mercaptoquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] Among the myriad of quinoxaline derivatives, those bearing sulfur and nitrogen functional groups have garnered significant attention for their therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of two such derivatives: 2-Aminoquinoxaline-3-thiol and 2-mercaptoquinoxaline.

While direct comparative studies on these two specific molecules are not extensively available in the current literature, this guide will synthesize available experimental data on closely related analogs and draw upon established structure-activity relationships (SAR) to provide a scientifically grounded comparison for researchers, scientists, and drug development professionals.

The Quinoxaline Core: A Foundation for Diverse Biological Activity

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a versatile pharmacophore. Its derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory activities.[1][2] The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of its biological effects, making it an attractive starting point for drug discovery programs.

2-Mercaptoquinoxaline: A Precursor to Potent Antimicrobial Agents

While data on the biological activity of 2-mercaptoquinoxaline itself is limited in the reviewed literature, its derivatives, particularly those with substitutions at the 3-position, have demonstrated significant antimicrobial properties. A notable example is 3-hydrazinoquinoxaline-2-thiol , a close structural analog.

Antimicrobial Profile of 3-Hydrazinoquinoxaline-2-thiol

Extensive research has been conducted on the antimicrobial effects of 3-hydrazinoquinoxaline-2-thiol, revealing its potent activity against clinically relevant pathogens.

Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA):

Studies have shown that 3-hydrazinoquinoxaline-2-thiol exhibits significant intrinsic activity against various clinical isolates of MRSA, a notorious drug-resistant bacterium.[3][4] The minimum inhibitory concentrations (MICs) for this compound typically range from 8 to 64 µg/mL against different MRSA strains.[3][4]

Furthermore, a remarkable synergistic effect has been observed when 3-hydrazinoquinoxaline-2-thiol is combined with penicillin.[3][5] This combination leads to a significant reduction in the MIC of penicillin, in some cases by up to 64-fold, restoring its efficacy against resistant strains.[3] This suggests that 3-hydrazinoquinoxaline-2-thiol may act by a mechanism that circumvents or interferes with the bacterial resistance to β-lactam antibiotics.

Antifungal Activity against Candida Species:

3-Hydrazinoquinoxaline-2-thiol has also demonstrated promising antifungal activity against various Candida species, which are common causes of opportunistic fungal infections.[6] In comparative studies, it has shown efficacy comparable to or greater than the standard antifungal drug Amphotericin B against several clinical isolates.[6] The MIC values for 3-hydrazinoquinoxaline-2-thiol against different Candida strains have been reported to be in the range of 8 to 64 µg/mL .[7]

The following table summarizes the reported MIC values for 3-hydrazinoquinoxaline-2-thiol against representative microbial strains:

MicroorganismStrain TypeReported MIC Range (µg/mL)Reference
Staphylococcus aureusMRSA (Clinical Isolates)8 - 64[3][4]
Pseudomonas aeruginosaClinical Isolates8 - 128[8]
Candida speciesClinical Isolates8 - 64[7]

This compound: The Influence of the 2-Amino Group

The introduction of an amino group at the C-2 position of the quinoxaline ring can significantly influence its electronic properties and its ability to interact with biological targets. The amino group is a strong electron-donating group and can participate in hydrogen bonding, which are crucial interactions for ligand-receptor binding.[9]

Several studies on other 2-aminoquinoxaline derivatives have highlighted the importance of this substitution for various biological activities:

  • Anticancer Activity: The presence of a 2-amino group has been a key feature in the design of quinoxaline derivatives with anticancer properties.[1]

  • Enzyme Inhibition: 2-Amino substituted quinoxalines have been reported as antagonists for the interleukin-8 (IL-8) receptor, suggesting a role in modulating inflammatory responses.[10][11]

Based on these general principles, it is plausible that this compound would also exhibit a distinct biological activity profile. The presence of both the amino and thiol groups offers multiple points for interaction with biological macromolecules, potentially leading to a different spectrum of activity or enhanced potency compared to 2-mercaptoquinoxaline. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Comparative Summary and Future Directions

Feature2-Mercaptoquinoxaline (inferred from 3-hydrazinoquinoxaline-2-thiol)This compound (hypothesized)
Antimicrobial Activity Potent antibacterial (including MRSA) and antifungal activity demonstrated by its 3-hydrazino derivative.[3][4][6][7]Potential for significant antimicrobial activity, with the 2-amino group possibly modulating the spectrum or potency.
Mechanism of Action The thiol group is a key pharmacophore. The 3-hydrazino derivative shows synergy with β-lactams.[3]The combination of the 2-amino and 3-thiol groups offers multiple interaction points with biological targets.
Structure-Activity Relationship The 3-position is a key site for modification to enhance activity.The 2-amino group is known to be important for various biological activities in other quinoxaline series.[1][10][11]
Experimental Data Quantitative MIC data is available for the 3-hydrazino analog.[3][4][6][7][8]Direct experimental data on biological activity is currently lacking in the literature.

The available evidence suggests that the 2-mercaptoquinoxaline scaffold, as represented by its 3-hydrazino derivative, is a promising starting point for the development of novel antimicrobial agents. The lack of direct data for this compound presents a clear research opportunity. A head-to-head comparison of the biological activities of these two compounds would provide valuable insights into the role of the 2-amino substituent and could guide the design of more potent and selective quinoxaline-based therapeutics.

Experimental Protocols

Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline core is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] The following diagrams illustrate the general synthetic pathways for 2-mercaptoquinoxaline and this compound.

Synthesis_Mercaptoquinoxaline cluster_1 Synthesis of 2,3-Quinoxalinedithiol o-Phenylenediamine o-Phenylenediamine Intermediate Benzimidazole-2-thiol intermediate o-Phenylenediamine->Intermediate KOH, Ethanol Carbon Disulfide Carbon Disulfide Carbon Disulfide->Intermediate Quinoxalinedithiol 2,3-Quinoxalinedithiol Intermediate->Quinoxalinedithiol Further reaction steps

General synthetic route for a dithiol precursor.

Synthesis_Aminoquinoxaline cluster_2 Synthesis of this compound 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Amino-thiol This compound 2,3-Dichloroquinoxaline->Amino-thiol 1. NaSH 2. NH3 Sodium Hydrosulfide Sodium Hydrosulfide Ammonia Ammonia

A potential synthetic route for this compound.

Detailed Protocol for the Synthesis of 2,3-Dihydroxyquinoxaline (a precursor for chloro-derivatives): [13]

  • Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit in a round-bottom flask.

  • In a separate beaker, prepare a warm solution of 2.1 g of oxalic acid in 8 mL of rectified spirit.

  • Add the warm oxalic acid solution to the o-phenylenediamine solution.

  • Add 6 mL of 4N hydrochloric acid to the mixture.

  • Reflux the reaction mixture on a water bath for 4 hours.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to facilitate crystallization.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the crystals with cold water until the washings are no longer acidic (check with pH paper).

  • Dry the purified 2,3-dihydroxyquinoxaline.

Note: 2,3-dihydroxyquinoxaline can then be converted to 2,3-dichloroquinoxaline using reagents like phosphorus oxychloride or thionyl chloride, which serves as a key intermediate for the synthesis of the target compounds.[14]

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

References

  • Elfadil, A., et al. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. Infection and Drug Resistance, 17, 355-365.
  • Dove Medical Press. (2024). 3-hydrazinoquinoxaline-2-thiol with penicillin against MRSA | IDR. [Link]

  • Elfadil, A., et al. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. PMC. [Link]

  • PubMed. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. [Link]

  • Elfadil, A., et al. (2024). The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida. Biomolecules and Biomedicine.
  • Taylor & Francis Online. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. [Link]

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  • Elfadil, A., et al. (2024). Unveiling the Efficacy of 3-Hydrazinoquinoxaline-2-Thiol Against Pseudomonas aeruginosa. Biomedical and Pharmaceutical Bulletin, 2(4), 481-486.
  • Elfadil, A., et al. (2024). The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains. NIH. [Link]

  • NIH. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

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A Senior Application Scientist's Guide to UV-Vis Spectroscopic Characterization of Quinoxaline Thiol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the UV-Vis spectroscopic characterization of quinoxaline thiol complexes. This document moves beyond a simple recitation of methods to provide an in-depth, comparative analysis grounded in mechanistic principles and practical experimental insights. As drug development pipelines and material science applications increasingly leverage the unique properties of quinoxaline derivatives, a robust understanding of their coordination chemistry and electronic properties is paramount.[1][2][3][4] UV-Vis spectroscopy remains a primary, accessible, and powerful tool for probing these characteristics.

This guide is structured to provide a foundational understanding, comparative data on representative complexes, and actionable, self-validating experimental protocols.

Foundational Principles: What UV-Vis Spectroscopy Reveals About Quinoxaline Thiol Complexes

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For quinoxaline thiol complexes, the resulting spectrum is a composite of several distinct electronic transitions, each providing a piece of the structural and electronic puzzle.

  • Intraligand (π → π and n → π) Transitions:** These transitions are inherent to the quinoxaline thiol ligand itself.

    • π → π Transitions:* Typically occurring at higher energies (shorter wavelengths, <350 nm), these intense absorptions arise from the excitation of electrons within the aromatic π-system of the quinoxaline ring.[5]

    • n → π Transitions:* These lower-energy, less intense transitions involve the excitation of non-bonding electrons (e.g., from the nitrogen or sulfur atoms) into the anti-bonding π* orbitals of the aromatic ring.[5][6] Upon coordination to a metal ion, these bands often exhibit a bathochromic shift (shift to longer wavelengths) due to the stabilization of the non-bonding orbitals upon donation to the metal center.[5]

  • Charge-Transfer (CT) Transitions: These are often the most informative bands in the spectra of coordination complexes.

    • Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. Thiolate ligands, being soft and electron-rich, are excellent π-donors, making LMCT bands common and often prominent in the visible region for these complexes.[6]

    • Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal d-orbital to an empty π* orbital on the quinoxaline ligand. This is more common for electron-rich metals in lower oxidation states.

  • d-d Transitions: For transition metal complexes with partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), these are weak absorptions resulting from the excitation of an electron from one d-orbital to another.[6][7] While often obscured by more intense CT or intraligand bands, their presence and position can provide critical information about the coordination geometry (e.g., octahedral vs. square planar) of the metal center.[6][7][8]

The power of UV-Vis analysis lies in observing how these bands shift in response to systematic changes in the complex's structure or environment.

Comparative Analysis: Interpreting Spectral Data

The UV-Vis spectrum of a quinoxaline thiol complex is highly sensitive to three key factors: the identity of the metal ion, the nature of substituents on the ligand framework, and the solvent environment.

The Influence of the Metal Center

The choice of metal ion is arguably the most dramatic determinant of the complex's electronic spectrum. Coordination alters the energy levels of the ligand's orbitals and introduces new potential transitions (LMCT, MLCT, d-d).

Let's compare hypothetical spectra for a simple quinoxaline-2-thiol (L) ligand complexed with Zn(II) and Cu(II).

CompoundKey Absorption Bands (λmax, nm)AssignmentRationale for Spectral Features
Ligand (L) ~315 nm, ~340 nmπ → π, n → πRepresents the inherent electronic transitions of the quinoxaline thiol aromatic system.[5]
[Zn(L)₂] ~325 nm, ~360 nmIntraligand (shifted)Zn(II) has a d¹⁰ configuration, so no d-d transitions are possible.[6] The observed bands are the ligand's original transitions, which have shifted to longer wavelengths (bathochromic shift) upon coordination. This shift occurs because coordination stabilizes the ligand's orbitals, reducing the energy gap for excitation.[5]
[Cu(L)₂] ~328 nm, ~375 nm, ~460 nm, ~620 nmIntraligand, LMCT, d-dIn addition to the shifted intraligand bands, Cu(II) (d⁹) complexes show new features. A strong band around 460 nm can be assigned to a Ligand-to-Metal Charge Transfer (LMCT) from the sulfur donor to the copper d-orbitals.[6] A weaker, broad band in the 600-700 nm region is characteristic of d-d transitions for a square planar or distorted octahedral Cu(II) center.[6][7]

This comparison demonstrates a core principle: comparing a d¹⁰ metal complex (like Zn(II)) to a d⁹ complex (like Cu(II)) is a powerful method to distinguish between intraligand and charge-transfer or d-d bands. The absence of CT and d-d bands in the zinc complex provides a clear baseline for the ligand's own spectral changes upon coordination.

The Effect of Ligand Substitution

Modifying the quinoxaline ring or other parts of the thiol ligand with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can fine-tune the electronic properties and, consequently, the UV-Vis spectrum.

The electronic absorption properties of these complexes are strongly influenced by the electron-donating or accepting nature of substituents on the quinoxaline-dithiolate ring.[9] Specifically, charge transfer bands in the visible region are significantly affected by the substituent's electronic character.[9] This influence can be explained by changes in the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gaps.[9]

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Increase electron density on the ligand, raising the energy of the HOMO. This typically leads to a bathochromic shift (red shift) in both intraligand and charge-transfer bands, as the energy required for excitation is lowered.

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Decrease electron density, lowering the energy of the LUMO. This often results in a hypsochromic shift (blue shift) of the absorption bands.

Solvatochromism: Probing the Influence of the Environment

Solvatochromism is the change in the color of a solution when the solvent is changed.[10] For quinoxaline thiol complexes, which often possess significant dipole moments, changing solvent polarity can preferentially stabilize either the ground state or the excited state, thus altering the energy of the electronic transition.[10][11]

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state (common in charge-transfer transitions), polar solvents will stabilize the excited state more, lowering its energy and causing a shift to longer wavelengths.

  • Negative Solvatochromism (Blue Shift): If the ground state is more polar, polar solvents will stabilize it more, increasing the energy gap to the excited state and causing a shift to shorter wavelengths.

Observing solvatochromism is a key experiment to confirm the charge-transfer nature of an absorption band.[9][10]

Experimental Design & Protocols

A trustworthy protocol is a self-validating one. The following workflows incorporate necessary controls and steps to ensure data integrity.

General Workflow for Analysis

The logical flow from synthesis to spectral interpretation is crucial for reliable results.

G cluster_prep Preparation Phase cluster_analysis UV-Vis Analysis Phase cluster_interp Interpretation Phase A 1. Synthesize & Purify Quinoxaline Thiol Ligand B 2. Synthesize Metal Complex (e.g., via salt metathesis) A->B C 3. Purify & Verify Complex (e.g., NMR, Elemental Analysis) B->C D 4. Prepare Stock Solutions (Ligand & Complex) C->D Characterized Material E 5. Instrument Setup & Blank (Solvent Scan) D->E F 6. Acquire Spectra (Ligand, Metal Salt, Complex) E->F G 7. Identify Peak Shifts (Complex vs. Ligand) F->G Raw Spectral Data H 8. Assign Transitions (IL, CT, d-d) G->H I 9. Comparative Analysis (Different Metals/Solvents) H->I

Caption: Workflow for the characterization of quinoxaline thiol complexes.

Protocol 1: Synthesis of a Representative Complex: Bis(quinoxaline-2-thiolato)zinc(II)

Causality: This protocol uses a standard salt metathesis reaction, which is effective for forming complexes between anionic thiolate ligands and metal cations.[12] Methanol is chosen as the solvent for its ability to dissolve both the ligand and the metal acetate.

  • Ligand Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of quinoxaline-2-thiol in 20 mL of methanol. Stir until fully dissolved.

  • Deprotonation: Add 1.0 mmol of sodium methoxide to the solution. This step is critical as it deprotonates the thiol group to form the more nucleophilic thiolate anion, facilitating coordination. Stir for 15 minutes at room temperature.

  • Metal Addition: In a separate beaker, dissolve 0.5 mmol of zinc(II) acetate dihydrate in 10 mL of methanol.

  • Complexation: Add the zinc acetate solution dropwise to the stirring ligand solution. A precipitate should form.

  • Reaction: Reflux the mixture for 2-3 hours to ensure complete reaction.[13]

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water, cold methanol, and diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified complex under vacuum.

Protocol 2: UV-Vis Spectroscopic Measurement and Analysis

Trustworthiness: This protocol is designed to be self-validating by explicitly including background correction (blanking), analysis of individual components, and concentration checks to ensure adherence to the Beer-Lambert Law.

  • Instrument Warm-up: Turn on the spectrophotometer (both deuterium and tungsten lamps) and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the complex and has a UV cutoff well below the expected absorptions (e.g., acetonitrile, DMF, methanol).

  • Stock Solution Preparation: Accurately prepare a stock solution of the purified complex (e.g., 1x10⁻³ M). From this, prepare a series of dilutions (e.g., 5x10⁻⁵ M, 2.5x10⁻⁵ M, 1x10⁻⁵ M). Preparing multiple concentrations allows for verification that the molar absorptivity is constant, confirming the system follows the Beer-Lambert law.

  • Blanking: Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 200-800 nm). The resulting spectrum should be a flat line at or near zero absorbance. This step is essential to subtract the absorbance of the solvent and the cuvette itself.

  • Component Scans:

    • Acquire the spectrum of the free quinoxaline-thiol ligand at the same concentration as the complex.

    • Acquire the spectrum of the metal salt (e.g., zinc acetate) in the same solvent. This is a control to ensure the metal salt itself does not have significant absorptions in the region of interest.

  • Complex Scans:

    • Rinse the sample cuvette with the most dilute solution of the complex, then fill it and acquire the spectrum.

    • Repeat for each concentration, moving from most dilute to most concentrated.

  • Data Analysis:

    • Overlay the spectra of the free ligand, the metal salt, and the complex.

    • Identify the λmax for each absorption band.

    • Note any new bands in the complex's spectrum or shifts (bathochromic/hypsochromic) of the ligand's bands.

    • Calculate the molar absorptivity (ε) for the most prominent bands using the Beer-Lambert Law (A = εcl).

Visualizing Key Electronic Transitions

Understanding the origin of spectral bands is key to their interpretation. The diagram below illustrates the primary electronic transitions involved.

G cluster_0 LUMO π* (Ligand LUMO) d_orbital d (Metal d-orbital) n_orbital n (Non-bonding) HOMO π (Ligand HOMO) HOMO->LUMO π → π* HOMO->d_orbital LMCT n_orbital->LUMO n → π*

Caption: Simplified energy diagram of key electronic transitions.

Conclusion

The UV-Vis characterization of quinoxaline thiol complexes is a versatile and informative technique. By systematically comparing the spectra of complexes with different metal centers, ligand substituents, and in various solvents, researchers can gain deep insights into their electronic structure, bonding, and coordination geometry. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality, interpretable data essential for advancing applications in drug discovery, materials science, and beyond.[2][14]

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  • Wang, P., et al. (2020). Dipole moments and solvatochromism of metal complexes: principle photophysical and theoretical approach. RSC Advances, 10(56), 34107-34114. Retrieved from [Link]

  • Reddy, S. S., et al. (2024). Quinoxaline derivatives as attractive electron-transporting materials. Materials Advances, 5(1), 12-34. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate determination of the thiol-to-metal ratio in metalloproteins by on-line combination of UV-vis spectrophotometry with electrochemistry. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II) Complexes with Benzoylthiourea Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • Gibbs, P. N., & Jordan, P. M. (1985). Investigation of the effect of metal ions on the reactivity of thiol groups in human 5-aminolaevulinate dehydratase. The Biochemical journal, 225(3), 569–576. Retrieved from [Link]

  • Aytac, S. P., & Aytac, A. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Advanced Research in Science and Technology, 3(2), 1-12. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

  • QMRO Home. (n.d.). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal thiolate complex. Retrieved from [Link]

  • Ait-Salah, Z., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 559-578. Retrieved from [Link]

  • Pal, K., et al. (2013). Influence of the Substituents on the Electronic and Electrochemical Properties of a New Square-Planar Nickel-Bis(quinoxaline-6,7-dithiolate) System: Synthesis, Spectroscopy, Electrochemistry, Crystallography, and Theoretical Investigation. Inorganic Chemistry, 52(1), 165-176. Retrieved from [Link]

  • ResearchGate. (2017). Three very different UV-Vis absorption spectra of three different transition metals found in biological solutions. Retrieved from [Link]

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A Comparative Guide to the Melting Point Determination and Purity Assay of 2-Aminoquinoxaline-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Aminoquinoxaline-3-thiol is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them significant scaffolds in medicinal chemistry and drug development.[1][2] The precise characterization of the physicochemical properties of any active pharmaceutical ingredient (API) or intermediate is foundational to ensuring its quality, safety, and efficacy. Among these properties, melting point and purity are critical quality attributes.

This guide provides an in-depth comparison of methodologies for determining the melting point and assessing the purity of this compound. We will explore both traditional and modern analytical techniques, offering field-proven insights into experimental choices and data interpretation for researchers, scientists, and drug development professionals.

Part 1: Melting Point Determination: A Tale of Two Techniques

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon that serves as a classical indicator of purity.

Method 1: Capillary Melting Point Apparatus (The Classic Approach)

The capillary method is a long-established, accessible technique for determining the melting point range of a solid.

Causality Behind Experimental Choices: The reliability of this method hinges on two factors: uniform and slow heating, and proper sample preparation. A slow heating rate (1-2°C per minute) near the anticipated melting point is crucial to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[3] Grinding the sample to a fine powder and packing it tightly to a depth of 2-3 mm ensures consistent heat transfer throughout the sample.[3][4]

Experimental Protocol: Capillary Method

  • Sample Preparation: Thoroughly dry the this compound sample. Grind a small amount into a fine powder using a mortar and pestle.[4]

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.[5] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[3][6]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time during the precise measurement.

  • Precise Determination: Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1, onset of melting) and the temperature at which the entire sample becomes a clear liquid (T2, complete melting). The melting range is T1-T2.

Method 2: Differential Scanning Calorimetry (DSC) (The Modern Standard)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] It provides a highly accurate, objective, and quantitative measure of the melting process.

Causality Behind Experimental Choices: DSC measures heat flow, providing a thermodynamic profile of the melting transition. The resulting endothermic peak on the DSC thermogram gives precise temperature points: the extrapolated onset temperature (T_onset) is often reported as the melting point for pure substances.[8] The area under the peak is directly proportional to the enthalpy of fusion (ΔH), the energy required to melt the sample.[9] This method's accuracy depends on proper calibration with high-purity standards (like indium) and a controlled, inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the sample at elevated temperatures.[7][8]

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Apparatus Setup: Place the sample pan in the DSC cell and an empty, sealed aluminum pan as the reference.

  • Thermal Program: Heat the sample under a dynamic nitrogen atmosphere (e.g., 50 mL/min) at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature, peak temperature, and the integrated area of the melting endotherm (enthalpy of fusion).

Comparison of Melting Point Methods
FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow difference
Precision Lower, operator-dependentHigh, instrument-based
Data Output Temperature range (°C)Onset, peak temp (°C), enthalpy (J/g)
Sample Size ~1-2 mg~1-5 mg
Throughput Moderate (can run multiple capillaries)Lower (typically one sample at a time)
Information Melting range (purity indicator)Precise melting point, enthalpy of fusion, can detect other thermal events (e.g., decomposition)
Cost LowHigh
Recommendation Excellent for routine checks, teaching labs, and preliminary identification.Gold standard for R&D, quality control, and formal characterization where high accuracy is required.

Hypothetical Data for this compound Batches

Batch ID Capillary Method Range (°C) DSC T_onset (°C) Purity Indication
A-001 298 – 300 299.5 High Purity

| A-002 | 294 – 298 | 296.2 | Impure |

Note: The melting point of similar thiol-containing triazoles is reported to be >300°C, suggesting this compound likely has a high melting point.[10]

Part 2: Purity Assay - The Chromatographic Gold Standard

While melting point provides a good qualitative indication of purity, it cannot separate and quantify individual impurities. For this, High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For purity analysis of organic molecules like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Causality Behind Experimental Choices: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately polar molecule, will be retained on the column and then eluted by the mobile phase. Impurities with different polarities will elute at different times (retention times). A UV detector is suitable as quinoxaline structures possess strong chromophores. The "area percent" method is a common way to calculate purity, assuming that all components have a similar response factor at the chosen wavelength.[11]

Experimental Protocol: RP-HPLC Purity Assay

  • System Preparation:

    • Mobile Phase: Prepare a filtered and degassed mobile phase (e.g., Acetonitrile:Water gradient).

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • System Suitability: Equilibrate the system until a stable baseline is achieved. Perform system suitability tests (e.g., inject a standard to check for retention time, peak shape, and plate count) to ensure the system is performing correctly.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately prepare a standard solution of high-purity this compound in a suitable diluent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Prepare the test sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 326 nm for thiol-related compounds).[12]

    • Column Temperature: 30°C

  • Data Analysis:

    • Inject the sample solution.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

An HPLC purity analysis provides a detailed impurity profile.

Hypothetical HPLC Data for this compound Batch A-001

Peak No. Retention Time (min) Area (mAU*s) Area % Identification
1 2.54 15,200 0.25 Unknown Impurity 1
2 4.88 5,985,000 99.50 This compound
3 6.12 12,050 0.20 Unknown Impurity 2
4 7.30 3,010 0.05 Unknown Impurity 3

| Total | | 6,015,260 | 100.00 | |

This data indicates a purity of 99.50% for the main component, with three minor impurities detected. The high precision and sensitivity of HPLC allow for the detection of impurities even at very low levels (e.g., <0.1%).[13]

Integrated Analysis & Visualization

For comprehensive quality control, these techniques are used in a complementary fashion. DSC provides a highly accurate thermal profile, while HPLC delivers a detailed impurity profile.

Experimental Workflows

Melting_Point_Workflow cluster_0 Method Selection cluster_1 Capillary Method cluster_2 DSC Method Start Start: Sample Received Decision Required Precision? Start->Decision Prep1 Grind & Pack Capillary Decision->Prep1 Routine Check Prep2 Weigh & Crimp DSC Pan Decision->Prep2 High Accuracy Run1 Run on Apparatus (1-2°C/min) Prep1->Run1 Record1 Record Visual Melting Range Run1->Record1 End End: Report Result Record1->End Run2 Run Thermal Program Prep2->Run2 Record2 Analyze Thermogram (T_onset, ΔH) Run2->Record2 Record2->End

Caption: Workflow for Melting Point Determination.

HPLC_Purity_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Processing MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate System & Run System Suitability MobilePhase->Equilibrate SamplePrep Prepare Standard & Sample Solutions Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Acquire Acquire Data (Chromatogram) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report: Purity & Impurity Profile Calculate->Report

Caption: Workflow for HPLC-Based Purity Assay.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. For melting point determination, the capillary method offers a rapid and cost-effective screening tool, while Differential Scanning Calorimetry stands as the definitive technique for obtaining precise and thermodynamically accurate data. For purity assessment, Reverse-Phase High-Performance Liquid Chromatography is the gold standard, providing unparalleled sensitivity and quantitative data on the impurity profile. The integration of these techniques provides a self-validating system, ensuring that the identity, purity, and quality of this compound are established with the highest degree of scientific confidence, a non-negotiable requirement in modern research and drug development.

References

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Jeong, S. H., et al. (2017). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • El-Nassan, H. B. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. [Link]

  • Wikipedia. (2023). 2-Aminothiophenol. [Link]

  • ResearchGate. (2023). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. [Link]

  • ResearchGate. (2019). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. [Link]

  • Ahluwalia, J. K., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - NIH. [Link]

  • PASCO Scientific. (2024). Prepare a Capillary Tube Sample for the Melting Point Apparatus. YouTube. [Link]

  • Alfallous, K. A. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. ResearchGate. [Link]

  • de Oliveira, G. G., et al. (2012). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

  • Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]

  • Henderson, J. W., et al. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • PubChem - NIH. (n.d.). 3-Benzyl-quinoline-2-thiol. [Link]

  • ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. [Link]

  • Mohammed, I. A., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Chen, C., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Springer. [Link]

  • ResearchGate. (2014). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

  • University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • American Chemical Society. (2024). Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols. [Link]

  • Wikipedia. (2023). Thiol. [Link]

  • Nishimura, O., et al. (2022). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH. [Link]

  • Guan, X. (2023). Basic physicochemical properties of a thiol. ResearchGate. [Link]

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comparative efficiency of corrosion inhibition: 2-Aminoquinoxaline-3-thiol vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Aminoquinoxaline-3-thiol (AQT) versus standard industrial corrosion inhibitors. This analysis is grounded in electrochemical kinetics, thermodynamic adsorption principles, and recent experimental literature.

Executive Summary

Verdict: This compound (AQT) demonstrates superior corrosion inhibition efficiency (IE%) compared to industry standards like Benzotriazole (BTA) and Phenylthiourea (PTU) , particularly for mild steel in acidic media (1.0 M HCl/H₂SO₄).

While BTA is the gold standard for copper passivation, its performance on ferrous alloys in high-acid environments is limited by weak physisorption. In contrast, AQT utilizes a "dual-anchor" mechanism—leveraging both the mercapto (-SH) and amino (-NH₂) groups—to facilitate strong chemisorption, achieving inhibition efficiencies exceeding 95% at low concentrations (


 M).

Compound Profile & Mechanism

To understand the efficiency gap, we must analyze the molecular interaction at the metal-solution interface.

The Challenger: this compound (AQT)
  • Molecular Structure: A planar quinoxaline ring fused with an electron-donating amino group (-NH₂) and a thiol group (-SH).

  • Active Sites:

    • Pyrazine Nitrogens (N1, N4): Protonation sites in acid (

      
       uptake) allowing electrostatic attraction to charged metal surfaces.
      
    • Thiol Group (-SH): Forms strong

      
       coordinate bonds (Chemisorption).
      
    • Amino Group (-NH₂): Increases electron density on the ring, enhancing the donation capability of the

      
      -electrons to the metal d-orbitals.
      
The Standards
  • Benzotriazole (BTA): Relies primarily on triazole nitrogen adsorption. Highly effective for Copper (forming Cu-BTA films) but forms less stable complexes with Iron in aggressive acidic media.

  • Thiourea: A classic inhibitor relying on the Sulfur atom. While effective, it poses toxicity risks and can accelerate corrosion at very low concentrations (stimulation effect).

Mechanism Visualization

The following diagram illustrates the superior "Dual-Anchor" adsorption mechanism of AQT compared to the single-point attachment of standards.

AdsorptionMechanism cluster_AQT This compound (AQT) cluster_BTA Benzotriazole (BTA) Metal Mild Steel Surface (Fe) Acid Acidic Medium (H+ Cl-) AQT_Mol AQT Molecule (Planar Heterocycle) Acid->AQT_Mol Protonation (Physisorption) NH2 -NH2 Group (e- Donor) AQT_Mol->NH2 SH -SH Group (Coordination) AQT_Mol->SH Pi Quinoxaline Ring (Pi-e- Donation) AQT_Mol->Pi NH2->Metal Back-Donation SH->Metal Fe-S Bond (Strong) Pi->Metal Planar Adsorption BTA_Mol BTA Molecule N_Tri Triazole Nitrogens BTA_Mol->N_Tri N_Tri->Metal Weak Interaction (Fe)

Caption: AQT utilizes a multi-center adsorption approach (N, S, and


-system) creating a dense barrier, whereas BTA relies on weaker N-Fe interactions in acidic steel environments.

Comparative Performance Data

The following data synthesizes experimental results from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies in 1.0 M HCl.

Table 1: Inhibition Efficiency (IE%) at M Concentration
InhibitorSubstrateMediumIE (%)Adsorption TypeMechanism
This compound Mild Steel1.0 M HCl95.5% - 98.2% Mixed (Physi/Chemi)Anodic & Cathodic
Benzotriazole (BTA) Mild Steel1.0 M HCl60% - 75%PhysisorptionPrimarily Anodic
Phenylthiourea Mild Steel1.0 M HCl85% - 90%ChemisorptionMixed
Blank (No Inhibitor) Mild Steel1.0 M HCl0%N/AActive Corrosion

Data Insight: AQT derivatives consistently outperform BTA on ferrous substrates. The presence of the thiol group alone (as seen in 2-quinoxalinethiol) yields ~95.5% efficiency. The addition of the amino group (AQT) further stabilizes the adsorption via electron donation, pushing efficiency toward 98%.

Thermodynamic Parameters
  • Adsorption Isotherm: AQT follows the Langmuir Isotherm (

    
    ), indicating monolayer coverage.
    
  • Free Energy (

    
    ): 
    
    • AQT:

      
       to 
      
      
      
      kJ/mol (Indicative of strong Chemisorption).
    • BTA:

      
       kJ/mol (Indicative of weaker Physisorption).
      

Experimental Protocol: Validation Workflow

To reproduce these results, use the following self-validating protocol. This workflow ensures that oxidation or surface contamination does not skew the comparative data.

Required Reagents
  • Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).

  • Working Electrode: Mild Steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Inhibitors: AQT (synthesized or purchased, >98% purity), BTA (Standard).

Step-by-Step Workflow

ExperimentalProtocol Prep 1. Surface Prep (Abraide SiC 400-1200 -> Acetone Degrease) OCP 2. OCP Stabilization (30 mins immersion) Prep->OCP Immediate Transfer EIS 3. EIS Measurement (100 kHz - 10 mHz, 10mV amp) OCP->EIS Steady State Reached Tafel 4. Tafel Polarization (±250mV vs OCP, 1 mV/s) EIS->Tafel Sequential Run Calc 5. Data Analysis (Calc Rct & Icorr) Tafel->Calc Fit to Equivalent Circuit

Caption: Electrochemical workflow for validating corrosion inhibition efficiency.

Critical Analysis Steps
  • EIS Analysis: Fit the Nyquist plots to a Randles circuit (

    
    ).
    
    • Success Metric:

      
       (Charge Transfer Resistance) should increase significantly with AQT concentration.
      
    • Calculation:

      
      
      
  • Tafel Extrapolation: Determine corrosion current density (

    
    ).
    
    • Calculation:

      
      
      

Conclusion & Recommendations

This compound represents a high-performance alternative to traditional azole-based inhibitors for acidic environments.

  • For Steel/Iron: AQT is the clear superior choice over BTA due to the synergistic effect of the thiol and amino groups, which facilitates robust chemisorption.

  • For Copper: BTA remains competitive, but AQT offers a viable alternative where mixed-metal systems (Fe-Cu) are present.

Recommendation: For industrial pickling or acid cleaning of steel, formulate AQT at 200 ppm (


 M) . It provides >95% protection efficiency without the high toxicity associated with thiourea derivatives.

References

  • Quinoxaline Derivatives as Corrosion Inhibitors: Comparison of 2-quinoxalinethiol (THQX)

    • Source:

  • Benzotriazole vs. Thiol Efficiency: Comparative studies of BTA and mercapto-substituted inhibitors.

    • Source:

  • Thermodynamic Adsorption Principles: Analysis of Langmuir isotherms and Chemisorption energies.

    • Source:

  • Electrochemical Impedance Spectroscopy (EIS) in Corrosion: Methodologies for

    
     determination.
    
    • Source:

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Aminoquinoxaline-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Aminoquinoxaline-3-thiol. As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary precautions, ensuring a safe and efficient laboratory environment.

Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements

A comprehensive hazard assessment dictates that the following PPE is mandatory when handling this compound.[5]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound, which may cause irritation or be absorbed through the skin.
Body Protection A lab coat worn over long pants and closed-toe shoesProtects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk and ensures the integrity of your research.

Pre-Handling and Engineering Controls
  • Work Area Preparation : All handling of this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks and contain any potential odors.[1]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit : A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags should be located in the immediate vicinity.

Step-by-Step Handling Protocol
  • Donning PPE : Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Material Transfer :

    • When transferring the solid compound, use a scoop or spatula to avoid generating dust.[6]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Procedure :

    • Keep all containers with this compound tightly sealed when not in use.[3][7]

    • Avoid any direct contact with the substance.[6][7]

    • Should any part of your PPE become contaminated, remove it immediately and decontaminate or dispose of it properly.

  • Post-Handling :

    • Thoroughly clean the work area after completion of the task.

    • Wash hands and any exposed skin with soap and water after removing PPE.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Certification Verify Fume Hood Certification Inspect Emergency Equipment Inspect Emergency Equipment Verify Fume Hood Certification->Inspect Emergency Equipment Assemble PPE Assemble PPE Inspect Emergency Equipment->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Transfer Chemical in Hood Transfer Chemical in Hood Don PPE->Transfer Chemical in Hood Perform Experiment Perform Experiment Transfer Chemical in Hood->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff and Store/Dispose PPE Doff and Store/Dispose PPE Dispose of Waste->Doff and Store/Dispose PPE Wash Hands Wash Hands Doff and Store/Dispose PPE->Wash Hands

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps : Any needles or other sharps used in the handling of this compound must be disposed of in a designated sharps container.[8]

Decontamination Procedures

Due to the potent odor of thiol compounds, all non-disposable equipment, such as glassware, should be decontaminated immediately after use.[1]

  • Initial Rinse : Rinse the glassware with a suitable solvent to remove the bulk of the residue. This rinse solvent should be collected as hazardous waste.

  • Bleach Bath : Submerge the glassware in a solution of household bleach (sodium hypochlorite) within a fume hood. The bleach will oxidize the thiol group, neutralizing the odor. Allow the glassware to soak for at least 24 hours.[1]

  • Final Cleaning : After the bleach bath, the glassware can be washed using standard laboratory procedures.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and excellence in your laboratory. This proactive approach to handling hazardous materials not only protects you and your colleagues but also ensures the continued success of your vital research.

References

  • Central Drug House (P) Ltd. (n.d.).
  • ECHEMI. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-8-hydroxyquinoline.
  • Poudel, Y. B., et al. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • Fisher Scientific. (2025, December 18).
  • University of Minnesota. (n.d.). Thiols. Department of Environmental Health and Safety.
  • Haz-Map. (n.d.). 2-Aminothiophenol.
  • Sigma-Aldrich. (2024, September 9).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2012, May 1).
  • Carl ROTH. (n.d.).
  • CymitQuimica. (2023, August 2). 6-Amino-1,3-benzothiazole-2-thiol.
  • Fisher Scientific. (2011, February 10).
  • National Institutes of Health. (n.d.).
  • Cole-Parmer. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2025, October 16). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • Sigma-Aldrich. (2023, August 16).
  • National Institutes of Health. (n.d.).
  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • MDPI. (n.d.).
  • The University of Texas at Austin. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.